methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYGHFVLMZWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388043 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202195-67-3 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound belonging to the 1,4-benzoxazine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological relevance of this compound, serving as a foundational resource for researchers in drug discovery and development.
Core Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[1][2] |
| Molecular Weight | 207.18 g/mol | PubChem[1][2] |
| CAS Number | 202195-67-3 | PubChem[1][2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 183-185 °C | LookChem[1] |
| Boiling Point (Predicted) | 412.1 °C at 760 mmHg | LookChem[1] |
| pKa (Predicted) | 12.05 ± 0.20 | LookChem[1] |
| XLogP3 (Predicted) | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |
| Rotatable Bond Count | 2 | LookChem[1] |
| Topological Polar Surface Area | 64.6 Ų | PubChem[2] |
Synthesis and Characterization
General Synthetic Pathway
A plausible synthetic route would involve the reaction of a substituted aminophenol with a suitable three-carbon synthon, followed by cyclization and subsequent functional group manipulations. A potential starting material could be methyl 4-amino-3-hydroxybenzoate.
Caption: Proposed general synthetic pathway.
Hypothetical Experimental Protocol
Step 1: Acylation of Methyl 4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution would be cooled in an ice bath, and a base, such as triethylamine or pyridine, would be added. Chloroacetyl chloride would then be added dropwise to the stirred solution. The reaction would be monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture would be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the acylated intermediate.
Step 2: Intramolecular Cyclization The crude intermediate would be dissolved in a suitable solvent, such as ethanol or dimethylformamide, and a base, for instance, potassium carbonate or sodium ethoxide, would be added. The mixture would be heated to reflux and monitored by TLC. After the reaction is complete, the mixture would be cooled, and the product would be precipitated by the addition of water. The solid product would be collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. While specific experimental data for the title compound is not available, related 1,4-benzoxazine derivatives show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, and the methyl ester group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching, C=O stretching of the lactam and ester groups, and C-O-C stretching of the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum would be used to confirm the molecular weight of the compound.
-
Melting Point Analysis: The melting point of the purified compound would be determined and compared to the reported value.
Biological Activity and Potential Applications
While direct experimental evidence for the biological activity of this compound is limited in the public domain, the 1,4-benzoxazine scaffold is a well-established pharmacophore. Derivatives of this class have shown a wide range of pharmacological activities.
-
Antimicrobial Activity: Many 1,4-benzoxazine derivatives have demonstrated potent activity against various bacterial and fungal strains.
-
Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases. For instance, some have shown neuroprotective effects in models of excitotoxic lesions.[3]
-
Anticancer Activity: The benzoxazine core has been incorporated into molecules designed as potential anticancer agents.
Given these precedents, this compound represents a valuable starting point for the synthesis of novel bioactive molecules. The ester functionality at the 6-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Caption: Workflow for drug discovery.
Conclusion
This compound is a compound with a foundation in a biologically significant class of heterocycles. While detailed experimental data for this specific molecule is not extensively documented, this guide provides a summary of its known and predicted properties, a plausible synthetic strategy, and an outlook on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its benzoxazine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this key synthetic building block. While direct biological activity data for the title compound is limited, its significance is underscored by its role in the development of therapeutic agents, particularly those targeting the cardiovascular system.
Chemical Structure and Properties
This compound possesses a bicyclic structure, fusing a benzene ring with a 1,4-oxazine ring. The molecule is further functionalized with a methyl ester at the 6-position and a carbonyl group at the 3-position of the oxazine ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 207.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 202195-67-3 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| SMILES | COC(=O)c1cc2c(cc1)NC(=O)CO2 | --INVALID-LINK--[1] |
| InChI | InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
Caption: Plausible synthetic workflow for the target compound.
General Experimental Protocol (Hypothetical):
-
N-acylation: To a solution of methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, N-(4-(methoxycarbonyl)-2-hydroxyphenyl)-2-chloroacetamide. This intermediate may be purified by recrystallization or column chromatography.
-
Intramolecular Cyclization: The purified intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, typically a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is added to facilitate the intramolecular Williamson ether synthesis. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Final Product Isolation and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
While specific, authenticated spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from closely related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~4.6 (s, 2H, -O-CH₂-C=O), ~7.0-7.8 (m, 3H, Ar-H), ~10.5 (br s, 1H, -NH) |
| ¹³C NMR | δ (ppm): ~52 (-OCH₃), ~67 (-O-CH₂-C=O), ~115-145 (Ar-C), ~165 (C=O, ester), ~168 (C=O, amide) |
| FTIR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1720-1740 (C=O ester stretch), ~1680-1700 (C=O amide stretch), ~1200-1300 (C-O stretch) |
| Mass Spec. | m/z: 207.05 [M]⁺, 208.06 [M+H]⁺ |
Note: These are predicted values and may vary depending on the solvent and instrument used.
Biological and Pharmacological Significance
Currently, there is a lack of published data on the specific biological activities of this compound itself. However, its core structure is a key component in a variety of pharmacologically active molecules. This suggests that the title compound is primarily utilized as a versatile intermediate for the synthesis of more complex drug candidates.
For instance, the benzoxazine scaffold is present in compounds investigated for their potential as:
-
Cardiovascular agents: Some derivatives have been explored for their effects on the cardiovascular system.
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Antimicrobial agents: The benzoxazine ring system has been incorporated into molecules with antibacterial and antifungal properties.
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Anticancer agents: Certain benzoxazine derivatives have shown promise in preclinical cancer studies.
Signaling Pathway Involvement (Hypothetical for Derivatives):
The mechanism of action of benzoxazine derivatives is diverse and depends on the specific substitutions on the core structure. A hypothetical signaling pathway that could be modulated by a derivative synthesized from the title compound is illustrated below. This is a generalized representation and would need to be confirmed by specific experimental data for any given derivative.
Caption: Hypothetical signaling pathway modulated by a benzoxazine derivative.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological data on this specific molecule is scarce, its structural contribution to a wide array of bioactive compounds highlights its importance. This guide has provided a summary of its chemical properties, a plausible synthetic route, and predicted characterization data to aid researchers in its synthesis and utilization for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to explore its full therapeutic potential.
References
An In-Depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, with the Chemical Abstracts Service (CAS) registry number 202195-67-3, is a heterocyclic organic compound belonging to the benzoxazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The 2H-1,4-benzoxazin-3(4H)-one core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the available scientific and technical data for this specific molecule, including its chemical and physical properties, a representative synthesis protocol, and an exploration of the biological activities associated with its structural class.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from various chemical supplier databases and public chemical information resources.
| Property | Value |
| CAS Number | 202195-67-3 |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Methoxycarbonyl-2H-1,4-benzoxazin-3(4H)-one, Methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate |
| Appearance | Solid |
| Melting Point | 182-184 °C |
| Boiling Point | 412.1 ± 45.0 °C at 760 mmHg (Predicted) |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) |
| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. |
| InChI | InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)[1] |
| InChIKey | WPGYGHFVLMZWHI-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)c1cc2c(cc1)NC(=O)CO2 |
Synthesis and Experimental Protocols
A plausible synthetic route is outlined below. This protocol is a generalized procedure and may require optimization for the specific target molecule.
Representative Experimental Protocol: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one derivative
This protocol describes a common method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core structure.
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Step 1: N-alkylation of a 2-aminophenol. A substituted 2-aminophenol is reacted with an appropriate alkylating agent, such as methyl chloroacetate, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetone, acetonitrile, or DMF). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete reaction.
-
Step 2: Intramolecular Cyclization. The resulting intermediate from Step 1 is then subjected to cyclization to form the benzoxazinone ring. This is often achieved by heating the intermediate in a high-boiling point solvent, sometimes with the addition of a catalyst.
Detailed Example (Hypothetical for the target compound):
-
To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous acetone, potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl chloroacetate (1.2 equivalents) is then added dropwise to the suspension, and the reaction mixture is heated to reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.
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The crude intermediate is then dissolved in a suitable high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (e.g., 200-250 °C) to effect cyclization. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The solid product is collected by filtration, washed with the non-polar solvent, and purified by recrystallization or column chromatography to afford this compound.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including solvents, bases, temperatures, and reaction times, would need to be optimized for the synthesis of the target compound.
Biological Activity and Potential Applications
Currently, there is no specific publicly available data on the biological activity, such as IC₅₀ or Kᵢ values, for this compound. However, the 2H-1,4-benzoxazin-3(4H)-one scaffold is present in numerous compounds with a wide range of biological activities, suggesting potential areas of investigation for this molecule.
4.1. Anticancer Activity
Many derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit significant anticancer properties. For example, some derivatives have shown inhibitory activity against various cancer cell lines, with reported IC₅₀ values in the micromolar range.[2] The proposed mechanism for some of these compounds involves the induction of DNA damage and apoptosis in tumor cells.[2]
4.2. Anti-inflammatory Activity
The benzoxazinone core is also associated with anti-inflammatory effects. Studies on certain derivatives have shown that they can reduce the production of pro-inflammatory mediators.[3] A potential mechanism of action for the anti-inflammatory properties of some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[3]
4.3. Other Potential Activities
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have also been investigated for other therapeutic applications, including antimicrobial and antidepressant effects. The diverse biological profile of this class of compounds makes this compound a molecule of interest for further pharmacological screening and drug discovery efforts.
Signaling Pathways and Experimental Workflows
As no specific biological data is available for this compound, a definitive signaling pathway cannot be described. However, based on the activities of related compounds, a hypothetical experimental workflow to investigate its potential anti-inflammatory effects via the Nrf2-HO-1 pathway is presented below.
Hypothetical Experimental Workflow for Investigating Anti-inflammatory Activity
Caption: Hypothetical workflow to assess the anti-inflammatory potential of the target compound.
Potential Nrf2-HO-1 Signaling Pathway Activation
The following diagram illustrates the potential mechanism by which a 2H-1,4-benzoxazin-3(4H)-one derivative might exert its anti-inflammatory effects through the Nrf2-HO-1 pathway.
Caption: Potential activation of the Nrf2-HO-1 signaling pathway by the compound.
Conclusion
This compound (CAS 202195-67-3) is a member of the promising 2H-1,4-benzoxazin-3(4H)-one class of heterocyclic compounds. While specific biological data for this particular molecule is limited in the public domain, the extensive research on related derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and inflammatory diseases. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential pharmacological properties of this and related benzoxazinone derivatives.
References
A Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide details its chemical properties, potential synthetic routes, and known biological relevance, offering a foundational resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of the 1,4-benzoxazine scaffold. The 1,4-benzoxazine core is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in biologically active compounds.[1] The physicochemical properties of this specific ester are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.18 g/mol | [2] |
| Molecular Formula | C₁₀H₉NO₄ | [2][3] |
| CAS Number | 202195-67-3 | [2][3] |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | [2] |
| Physical Form | Solid | |
| InChI Key | WPGYGHFVLMZWHI-UHFFFAOYSA-N | [2] |
| SMILES String | O=C(OC)C1=CC=C(OC2)C(NC2=O)=C1 |
Synthesis and Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various established chemical reactions. A common and versatile approach is the Mannich-type condensation reaction.[4][5] While a specific protocol for the title compound is not detailed in the provided literature, a representative synthetic pathway can be proposed based on standard methodologies for related structures.
Proposed Synthetic Pathway: An Illustrative Protocol
This protocol outlines a plausible multi-step synthesis starting from commercially available precursors.
Objective: To synthesize this compound.
Step 1: N-alkylation of a substituted aminophenol
-
Reactants: Methyl 4-amino-3-hydroxybenzoate and a suitable two-carbon synthon with a leaving group (e.g., ethyl bromoacetate).
-
Procedure:
-
Dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.
-
Introduce ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product.
-
Step 2: Intramolecular Cyclization (Lactamization)
-
Reactant: The N-alkylated intermediate from Step 1.
-
Procedure:
-
Dissolve the intermediate in a suitable high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or heat the mixture to reflux to promote intramolecular cyclization. The ester group reacts with the secondary amine to form the lactam ring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
The following diagram illustrates the general workflow for this proposed synthesis.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and drug development professionals.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate .[1] It is a benzoxazine derivative characterized by a fused benzene and oxazine ring system, with a methyl carboxylate group at the 6-position and a carbonyl group at the 3-position of the oxazine ring.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| CAS Number | 202195-67-3 |
| Appearance | Solid (form) |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 207.05315777 g/mol |
| Monoisotopic Mass | 207.05315777 g/mol |
| Topological Polar Surface Area | 77.9 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 279 |
Synthesis
General Synthetic Workflow
The synthesis of the benzoxazine core typically involves the condensation of a substituted aminophenol with a suitable reagent to form the oxazine ring. For the target molecule, a plausible pathway would involve the reaction of a 4-amino-3-hydroxyphenolic derivative with a reagent that provides the two-carbon unit of the oxazine ring, followed by cyclization.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar structures. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Reaction vessel with inert atmosphere capabilities
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Acylation: Dissolve methyl 4-amino-3-hydroxybenzoate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a suitable base, such as triethylamine, to the solution. Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled reaction mixture. Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).
-
Workup and Isolation of Intermediate: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude intermediate, methyl 4-(2-chloroacetamido)-3-hydroxybenzoate.
-
Cyclization: Dissolve the crude intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate, to the solution. Heat the reaction mixture and monitor for the formation of the cyclized product by TLC.
-
Final Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Potential Applications
Currently, there is a lack of publicly available quantitative biological data or detailed studies on the specific mechanism of action for this compound. However, the benzoxazine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 1,4-benzoxazine have been investigated for a range of therapeutic applications, suggesting potential areas of interest for the title compound.
One related compound, Levofloxacin, which contains a modified benzoxazine core, is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This indicates that the benzoxazine structure can serve as a scaffold for antibacterial agents.
Potential Signaling Pathway Involvement (Hypothetical)
Given the structural alerts and the activities of related compounds, a hypothetical logical relationship for its potential role in drug discovery is presented below. This diagram illustrates a general workflow from the compound to a potential therapeutic outcome, which would require experimental validation.
Conclusion
This compound is a well-defined chemical entity with potential for further investigation in the field of drug discovery. While specific biological data is currently limited, its structural features and the known activities of related benzoxazine derivatives suggest that it could be a valuable building block or lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its synthesis, characterize its biological activity, and explore its potential mechanisms of action. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
The Discovery and Development of 1,4-Benzoxazine Derivatives: A Technical Guide for Researchers
An in-depth exploration into the synthesis, biological activities, and mechanisms of action of a versatile heterocyclic scaffold.
The 1,4-benzoxazine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry since its discovery in 1959.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, diverse biological activities, and underlying mechanisms of action of 1,4-benzoxazine derivatives. The information is presented through structured data, detailed experimental protocols, and visual diagrams of key signaling pathways.
A Journey from Discovery to Modern Synthetic Methodologies
The initial discovery of the 1,4-benzoxazine ring system opened a new avenue for the development of novel therapeutic agents. However, early synthetic methods were often hampered by harsh reaction conditions and low yields.[1][2] A foundational approach to synthesizing 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones. While fundamental, this method often requires high temperatures and prolonged reaction times.
In response to these limitations, modern synthetic strategies have focused on developing more efficient and versatile protocols. These often employ transition metal catalysts to achieve milder reaction conditions and higher yields. A notable advancement is the use of copper-catalyzed intramolecular cyclization, which has become a powerful tool for constructing the 1,4-benzoxazine scaffold.
Diverse Biological Activities and Mechanisms of Action
1,4-Benzoxazine derivatives have been shown to exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of new drugs against various diseases. These activities include antimicrobial, antifungal, anticancer, and modulatory effects on key physiological pathways.
Antimicrobial and Antifungal Activity
Derivatives of 1,4-benzoxazine have demonstrated significant potential in combating microbial and fungal infections. Their mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[3] Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of E. coli DNA gyrase.
The antifungal properties of these derivatives have also been extensively studied, with some compounds showing potent activity against various fungal strains. The effectiveness is often quantified by determining the minimum inhibitory concentration (MIC) or the 50% effective concentration (EC50).
Anticancer Activity
The anticancer potential of 1,4-benzoxazine derivatives is a major area of research. These compounds have been found to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer progression.
One of the primary targets for these derivatives is the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] Certain 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.
Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR and its downstream signaling pathways can effectively halt cancer cell proliferation.
Furthermore, some 1,4-benzoxazine derivatives have been investigated as inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair.
Modulation of Ion Channels
Beyond their antimicrobial and anticancer properties, 1,4-benzoxazine derivatives have also been found to modulate the activity of ion channels, particularly calcium channels. Certain derivatives have been shown to have a moderate to potent effect on intracellular calcium levels, suggesting their potential in treating conditions related to calcium signaling dysregulation.
Quantitative Data on Biological Activities
To facilitate comparison and further research, the following tables summarize the quantitative biological activity data for various 1,4-benzoxazine derivatives.
Table 1: Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference |
| 4e | E. coli | 22 | [3][5] |
| 4e | S. aureus | 20 | [3][5] |
| 4e | B. subtilis | 18 | [3][5] |
| 4a | E. coli | 20 | [3] |
Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 5L | G. zeae | 20.06 | [1] |
| 5o | G. zeae | 23.17 | [1] |
| 5q | P. sasakii | 26.66 | [1] |
| 5r | P. infestans | 15.37 | [1] |
| 5p | C. wilt | 26.76 | [1] |
Table 3: Anticancer Activity of 1,4-Benzoxazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8d-1 (PI3Kα inhibitor) | - | 0.00063 | [1] |
| BONC-013 (Topoisomerase I poison) | - | 0.0006 | [6] |
| BONC-001 (Topoisomerase I catalytic inhibitor) | - | 8.34 | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by 1,4-benzoxazine derivatives, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Triethylbenzylammonium chloride (TEBA)
-
Sodium bicarbonate
-
Chloroform
-
Ethanol
Procedure:
-
A suspension of 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) is prepared in a round-bottom flask and cooled to 0°C.
-
Chloroacetyl chloride (72.2 mmol) dissolved in chloroform (5 mL) is added dropwise to the suspension over 20 minutes with continuous stirring.
-
The reaction mixture is stirred for an additional hour at 0°C.
-
The mixture is then heated to 55°C and stirred for 16 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is diluted with water, and the resulting precipitate is collected by filtration.
-
The precipitate is washed with water and dried under vacuum.
-
The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][1][4]oxazin-3(4H)-one.[4]
Antimicrobial Susceptibility Testing (Zone of Inhibition - Kirby-Bauer Test)
Materials:
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Pure culture of the test microorganism
-
1,4-Benzoxazine derivative solution (test sample)
-
Sterile paper discs (6 mm diameter)
-
Sterile forceps
-
Incubator
Procedure:
-
A suspension of the pure microbial culture is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Using a sterile swab, the microbial suspension is evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.
-
Sterile paper discs are impregnated with a known concentration of the 1,4-benzoxazine derivative solution.
-
Using sterile forceps, the impregnated discs are placed firmly on the surface of the inoculated agar plate.
-
The plate is incubated at 36-37°C for 18-24 hours.
-
After incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the tested compound.[7][8]
Antifungal Susceptibility Testing (Determination of EC50)
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Pure culture of the test fungus
-
1,4-Benzoxazine derivative solution of varying concentrations
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
The 1,4-benzoxazine derivative is incorporated into molten agar at various final concentrations.
-
The agar-drug mixture is poured into sterile Petri dishes and allowed to solidify.
-
A small disc or plug of mycelium from a fresh, actively growing culture of the test fungus is placed in the center of each agar plate.
-
The plates are incubated at a suitable temperature for the specific fungus until growth in the control plate (without the derivative) reaches the edge of the plate.
-
The diameter of fungal growth on each plate is measured.
-
The percentage of growth inhibition is calculated for each concentration compared to the control.
-
The EC50 value (the concentration that inhibits 50% of fungal growth) is determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.[9]
Conclusion
The 1,4-benzoxazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of derivatives with a wide range of biological activities. This guide provides a foundational resource for researchers in the field, summarizing key data, outlining experimental procedures, and visualizing the intricate signaling pathways through which these compounds exert their effects. Further exploration of the structure-activity relationships and mechanisms of action of 1,4-benzoxazine derivatives holds great promise for the development of next-generation drugs to address unmet medical needs.
References
- 1. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. researchgate.net [researchgate.net]
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives. This class of compounds, characterized by the 1,4-benzoxazin-3-one core scaffold, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key synthetic methodologies, quantitative biological data, and detailed experimental protocols to serve as a valuable resource for researchers in drug discovery and development.
Core Structure and Chemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1] The core structure features a benzene ring fused to an oxazine ring, with a ketone group at the 3-position and a methyl carboxylate group at the 6-position. This scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 202195-67-3 | [1] |
Synthesis and Derivatization Strategies
The synthesis of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and its derivatives typically involves cyclization reactions. While a specific protocol for the title compound is not extensively detailed in the public domain, general synthetic routes for analogous structures provide a clear pathway.
A common approach involves the reaction of an appropriately substituted 2-aminophenol with an α-haloacetyl halide or a related two-carbon electrophile. For the synthesis of derivatives, particularly at the 4-position (the nitrogen atom of the oxazine ring), the Buchwald-Hartwig cross-coupling reaction is a powerful and frequently employed method.[2] This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various aryl and heteroaryl substituents.
Below is a generalized workflow for the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, a class of compounds that has shown significant biological activity.
Biological Activities and Therapeutic Potential
Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold have been investigated for a range of therapeutic applications, with a significant focus on oncology.
Anticancer Activity
Numerous studies have demonstrated the potential of 1,4-benzoxazin-3-one derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
PI3K/mTOR Pathway Inhibition: A notable area of investigation is the targeting of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers. A series of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives were designed and synthesized as dual PI3K/mTOR inhibitors. One of the lead compounds, 8d-1 , exhibited potent pan-class I PI3K/mTOR inhibitory activity with an IC₅₀ of 0.63 nM against PI3Kα.[3] This compound also demonstrated favorable pharmacokinetic properties and significant tumor growth inhibition in xenograft models.[3]
Tyrosine Kinase Inhibition: Another important target for this class of compounds is the family of protein tyrosine kinases, which play crucial roles in cell signaling and are often overactive in cancer. Novel 1,4-benzoxazin-3-one derivatives have been designed and synthesized as inhibitors of tyrosine kinases such as KDR and ABL.[5]
Other Potential Applications
Beyond oncology, benzoxazine derivatives have shown a wide range of pharmacological activities, including antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects, highlighting the versatility of this chemical scaffold.[6]
Quantitative Biological Data
The following table summarizes the reported in vitro activities of selected 1,4-benzoxazin-3-one derivatives against various biological targets.
| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| 8d-1 | PI3Kα | Biochemical | 0.63 | - | [3] |
| 8d-1 | PI3Kβ | Biochemical | 3.5 | - | [3] |
| 8d-1 | PI3Kδ | Biochemical | 1.8 | - | [3] |
| 8d-1 | PI3Kγ | Biochemical | 2.1 | - | [3] |
| 8d-1 | mTOR | Biochemical | 8.9 | - | [3] |
| 16 | PI3Kβ | Cell-based | 12 | MDA-MB-468 | [7] |
| 16 | PI3Kδ | Cell-based | 47 | Jeko-1 | [7] |
Experimental Protocols
This section provides an overview of the experimental methodologies for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives, based on published literature.
General Synthetic Procedure for 4-Aryl-2H-benzo[b][3][4]oxazin-3(4H)-ones
Materials:
-
Substituted aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
To a reaction vessel, add 2H-benzo[b][3][4]oxazin-3(4H)-one (1.0 equiv), the substituted aryl halide (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.05 equiv), and X-Phos (0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of t-BuOH and water (e.g., 3:1 v/v) to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2H-benzo[b][3][4]oxazin-3(4H)-one derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
ATP
-
Kinase substrate (e.g., a specific peptide or protein)
-
Test compounds (1,4-benzoxazin-3-one derivatives)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is correlated with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate scaffold and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries for structure-activity relationship studies. The potent inhibition of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, by certain derivatives underscores the therapeutic promise of this compound class. Further research into the optimization of their pharmacological and pharmacokinetic properties is warranted to advance these promising molecules towards clinical development.
References
- 1. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Discovery of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Mechanism of Action of 1,4-Benzoxazine Derivatives
Introduction to 1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[3] These activities are diverse, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory properties.[4][5][6] The biological effects of these derivatives are highly dependent on the nature and position of substituents on the benzoxazine core. This document will explore the primary mechanisms through which these compounds are proposed to exert their pharmacological effects.
Antimicrobial Activity: Inhibition of DNA Gyrase
A significant area of research for 1,4-benzoxazine derivatives has been in the development of novel antimicrobial agents, particularly against resistant bacterial strains.[7]
Proposed Mechanism of Action
Certain 2H-benzo[b][5][7]oxazin-3(4H)-one derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB subunit).[7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, ultimately leading to bacterial cell death.[7]
Visualization of the Proposed Antimicrobial Mechanism
References
- 1. Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate [myskinrecipes.com]
- 2. 149396-34-9|methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate|methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate|-范德生物科技公司 [bio-fount.com]
- 3. scilit.com [scilit.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Potential Biological Activity of 3-Oxo-1,4-Benzoxazine Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a 3-oxo functionality and an ester group to this core structure gives rise to 3-oxo-1,4-benzoxazine esters, a class of compounds with diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of these esters, with a focus on their anticancer, antimicrobial, antioxidant, neuroprotective, and cholesterol ester transfer protein (CETP) inhibitory activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways to facilitate further research and development in this area.
Quantitative Biological Activity Data
The biological efficacy of 3-oxo-1,4-benzoxazine ester derivatives has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities.
Table 1: Anticancer Activity of 3-Oxo-1,4-Benzoxazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4d | SW620 (Colon) | 0.011 | [1] |
| PC-3 (Prostate) | 0.001 | [1] | |
| NCI-H23 (Lung) | 0.001 | [1] | |
| 4f | SW620 (Colon) | 0.011 | [1] |
| PC-3 (Prostate) | 0.001 | [1] | |
| NCI-H23 (Lung) | 0.001 | [1] | |
| 4g-i | SW620, PC-3, NCI-H23 | 0.56 - 0.83 | [1] |
| 5h | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| 5j | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| 5k | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| 5l | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| 5n | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| 6a-b | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |
| IVa | PC-3, LNCaP, DU-145 (Prostate) | <10% survival at 40 µg/mL | [2] |
| T47D, MDA-MB-231 (Breast) | <10% survival at 40 µg/mL | [2] | |
| HT-29, HCT-15 (Colon) | <10% survival at 40 µg/mL | [2] |
Table 2: Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| 4d | S. aureus | 0.023 | [3] |
| 4j | K. pneumonia | 0.005 | [3] |
| B. subtilis | 0.005 | [3] | |
| S. aureus | 0.187 | [3] |
Table 3: Antioxidant Activity of 3-Oxo-1,4-Benzoxazine Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 20b | DPPH | 6.89 ± 0.07 | [4] |
| 20t | DPPH | 4.74 ± 0.08 | [4] |
| 4d | DPPH | 43.98 | [3] |
| 4i | DPPH | 49.96 | [3] |
| 4l | DPPH | 48.35 | [3] |
| 4a | DPPH | 54.29 | [3] |
| 4b | DPPH | 54.29 | [3] |
| 4e | DPPH | 51.69 | [3] |
| Ascorbic Acid (Standard) | DPPH | 4.57 | [4] |
Table 4: CETP Inhibitory Activity of Benzamide Derivatives
| Compound | % Inhibition at 10 µM | IC50 (µM) | Reference |
| 9a | 40.7 | - | |
| 9g | - | 0.96 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of 3-oxo-1,4-benzoxazine esters.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-oxo-1,4-benzoxazine ester compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-oxo-1,4-benzoxazine ester compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Micro-broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
3-oxo-1,4-benzoxazine ester compounds
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 3-oxo-1,4-benzoxazine ester compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
3-oxo-1,4-benzoxazine ester compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the 3-oxo-1,4-benzoxazine ester compounds in methanol.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each well containing the compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
CETP Inhibitory Activity Assay
This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein (CETP).
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently labeled HDL)
-
Acceptor particles (e.g., VLDL/LDL)
-
3-oxo-1,4-benzoxazine ester compounds
-
Assay buffer
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 3-oxo-1,4-benzoxazine ester compounds in the assay buffer.
-
Reaction Setup: In each well, add the CETP enzyme, donor particles, and the test compound or control.
-
Initiation of Reaction: Add the acceptor particles to initiate the transfer reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the fluorescent label from the donor to the acceptor particle results in a change in fluorescence.
-
Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 3-oxo-1,4-benzoxazine esters exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways potentially modulated by these compounds.
Anticancer Mechanisms
dot
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
dot
Caption: ATR/CHK1/Cdc25C pathway in G2/M cell cycle arrest.
Antimicrobial Mechanism
dot
Caption: Inhibition of bacterial cell wall synthesis.
Neuroprotective Mechanism
dot
Caption: Nrf2-mediated neuroprotective signaling pathway.
CETP Inhibition Mechanism
dot
Caption: Mechanism of Cholesteryl Ester Transfer Protein (CETP) inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
"methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" target identification
An In-depth Technical Guide to the Target Identification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Introduction
This compound is a small molecule belonging to the benzoxazine class of heterocyclic compounds. While the specific biological targets of this particular molecule are not extensively documented in publicly available literature, the broader benzoxazine scaffold has been associated with a range of biological activities. Notably, derivatives of 1,4-benzoxazine have shown potential as modulators of ion channels, particularly potassium channels, as well as inhibitors of enzymes such as dynamin GTPase and Na+/H+ exchangers. This guide provides a comprehensive overview of a potential target identification strategy for this compound, focusing on its potential as a potassium channel opener, a hypothesis supported by literature on analogous structures.
Compound Profile
A summary of the key chemical and physical properties of the compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| CAS Number | 202195-67-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | DTXSID10388043, RefChem:355143 | [1] |
Putative Target Class: Potassium Channels
Several studies have highlighted that derivatives of the 1,4-benzoxazine skeleton can act as potent potassium channel openers. This activity is of significant therapeutic interest as potassium channels are involved in a multitude of physiological processes, and their modulation can impact conditions such as hypertension, epilepsy, and pain. Therefore, a primary focus for the target identification of this compound should be on this class of ion channels.
The general workflow for identifying and validating this compound as a potassium channel modulator is outlined below.
Experimental Protocols
Detailed methodologies for key experiments in the proposed target identification workflow are provided below.
1. Primary Screening: Rubidium Flux Assay
This assay is a well-established method for screening compounds that modulate potassium channel activity in a high-throughput format. It relies on the principle that rubidium ions (Rb⁺) can permeate potassium channels and serve as a non-radioactive tracer for potassium ion movement.
-
Objective: To determine if this compound modulates potassium channel activity in a cellular context.
-
Principle: Cells expressing the target potassium channel are loaded with Rb⁺. The efflux of Rb⁺ through the channels is measured by atomic absorption spectroscopy. An increase in Rb⁺ efflux in the presence of the test compound suggests a channel-opening effect.
-
Methodology:
-
Cell Culture: A stable cell line expressing a specific potassium channel subtype (e.g., KCNQ2/3, Kir6.2/SUR1) is cultured in 96-well plates.
-
Rb⁺ Loading: The culture medium is replaced with a loading buffer containing RbCl and incubated to allow for cellular uptake of Rb⁺.
-
Compound Incubation: The loading buffer is removed, and cells are washed. A buffer containing varying concentrations of this compound is then added.
-
Efflux Stimulation: A depolarizing stimulus (e.g., high extracellular K⁺) is applied to activate voltage-gated potassium channels.
-
Sample Collection: The supernatant containing the effluxed Rb⁺ is collected. The remaining cells are lysed to determine the intracellular Rb⁺ concentration.
-
Quantification: The Rb⁺ content in the supernatant and the cell lysate is quantified using an atomic absorption spectrometer.
-
Data Analysis: The percentage of Rb⁺ efflux is calculated for each compound concentration and compared to controls to determine the dose-response relationship.
-
2. Electrophysiological Confirmation: Patch-Clamp Technique
Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with an ion channel. It allows for direct measurement of the ionic currents flowing through the channel in real-time.
-
Objective: To confirm the modulatory effect of the compound on the target potassium channel and to elucidate its mechanism of action.
-
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing one or more ion channels. The current flowing through these channels can then be recorded.
-
Methodology:
-
Cell Preparation: Cells expressing the target potassium channel are prepared for recording.
-
Pipette Preparation: A glass micropipette is fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Recording Configurations:
-
Whole-Cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane. This configuration is used to assess the overall effect of the compound on the cell's potassium conductance.
-
Inside-Out: The membrane patch is excised with the intracellular side facing the bath solution. This allows for the application of the compound to the intracellular face of the channel.
-
Outside-Out: The membrane patch is excised with the extracellular side facing the bath solution. This is useful for studying the effects of extracellularly applied compounds.
-
-
Data Acquisition and Analysis: Ionic currents are recorded in response to voltage steps before and after the application of this compound. Changes in current amplitude, activation kinetics, and voltage-dependence are analyzed to characterize the compound's effect.
-
The logical relationship for a typical patch-clamp experiment is depicted below.
Potential Signaling Pathway Involvement
Should this compound be confirmed as a potassium channel opener, it would likely impact cellular signaling pathways that are regulated by membrane potential. For example, in neurons, opening of KCNQ channels leads to membrane hyperpolarization, which can reduce neuronal excitability.
References
Methodological & Application
Synthesis Protocol for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its benzoxazine core is a scaffold found in various biologically active molecules. This document provides a detailed three-step protocol for the synthesis of this target compound, commencing from 4-amino-3-hydroxybenzoic acid. The synthesis involves an initial esterification, followed by an acylation reaction, and concludes with an intramolecular cyclization.
Overall Reaction Scheme
The synthetic pathway is illustrated below:
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis. Please note that yields are representative and may vary based on experimental conditions.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 4-amino-3-hydroxybenzoic acid | Methyl 4-amino-3-hydroxybenzoate | 153.14 -> 167.16 | 85-95 | >95 |
| 2 | Methyl 4-amino-3-hydroxybenzoate | Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate | 167.16 -> 243.63 | 75-85 | >95 |
| 3 | Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate | This compound | 243.63 -> 207.18 | 60-70 | >98 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This step involves the Fischer esterification of 4-amino-3-hydroxybenzoic acid.
-
Materials:
-
4-amino-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous methanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL) while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain methyl 4-amino-3-hydroxybenzoate as a solid.
-
Step 2: Synthesis of Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate
This step involves the acylation of the amino group of methyl 4-amino-3-hydroxybenzoate with chloroacetyl chloride.
-
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Chloroacetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Cold water
-
Ethanol
-
-
Procedure:
-
Dissolve methyl 4-amino-3-hydroxybenzoate (10.0 g, 59.8 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Add DBU (9.8 mL, 65.8 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (5.2 mL, 65.8 mmol) in anhydrous THF (20 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water (300 mL).
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford methyl 4-(2-chloroacetamido)-3-hydroxybenzoate as a solid.
-
Step 3: Synthesis of this compound
This final step is an intramolecular Williamson ether synthesis to form the benzoxazine ring.
-
Materials:
-
Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Potassium carbonate (anhydrous)
-
Water
-
-
Procedure:
-
To a solution of methyl 4-(2-chloroacetamido)-3-hydroxybenzoate (10.0 g, 41.0 mmol) in anhydrous acetone or DMF (200 mL), add anhydrous potassium carbonate (11.3 g, 82.0 mmol).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.
-
Visualizations
Synthesis Workflow Diagram
Caption: Three-step synthesis of the target compound.
In Vitro Assay Application Notes for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro assays for the characterization of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate . While direct experimental data for this specific compound is not extensively available in published literature, the following protocols are based on established methodologies for analogous benzoxazinone derivatives exhibiting anticancer and anti-inflammatory activities.
Hypothesized Biological Activities
Based on the structure of this compound and the known biological activities of similar benzoxazine derivatives, this compound is hypothesized to possess potential anticancer and anti-inflammatory properties. The in vitro assays detailed below are designed to investigate these potential activities and elucidate the underlying mechanisms of action.
Anticancer Activity Assays
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 98.2 ± 3.1 | 15.5 |
| 1 | 85.7 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | ||
| 50 | 21.3 ± 1.9 | ||
| 100 | 5.6 ± 0.8 | ||
| A549 | 0.1 | 99.1 ± 2.5 | 22.8 |
| 1 | 90.3 ± 3.9 | ||
| 10 | 60.5 ± 4.2 | ||
| 50 | 30.1 ± 2.4 | ||
| 100 | 8.9 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of cancer cells in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of the test compound (e.g., IC20 concentration determined from the MTT assay).
-
Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Experimental Workflow for Wound Healing Assay
Caption: Workflow of the in vitro wound healing assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To investigate if the compound induces apoptosis and/or causes cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining for Apoptosis: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Staining for Cell Cycle: Fix cells in cold 70% ethanol overnight. Wash with PBS and treat with RNase A. Stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
Potential Signaling Pathway for Apoptosis Induction
Caption: Hypothesized intrinsic apoptosis pathway.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To evaluate the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced and determine the percentage of inhibition of NO production.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol:
-
Cell Treatment and Stimulation: Follow the same procedure as the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Data Presentation:
| Cytokine | Treatment | Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| TNF-α | Control | 25.3 ± 4.1 | - |
| LPS (1 µg/mL) | 1543.8 ± 120.5 | - | |
| LPS + Compound (10 µM) | 876.2 ± 95.7 | 43.2 | |
| LPS + Compound (50 µM) | 312.5 ± 55.3 | 79.8 | |
| IL-6 | Control | 15.1 ± 3.5 | - |
| LPS (1 µg/mL) | 987.4 ± 88.2 | - | |
| LPS + Compound (10 µM) | 550.9 ± 60.1 | 44.2 | |
| LPS + Compound (50 µM) | 210.6 ± 41.8 | 78.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
NF-κB Signaling Pathway in Inflammation
Application Notes and Protocols for Anticancer Research: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1][2] Compounds bearing the 1,4-benzoxazine core have demonstrated the ability to suppress cancer cell growth and inhibit oncogenic signaling pathways.[3] This document provides an overview of the potential anticancer applications of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and related benzoxazine derivatives, along with detailed protocols for their evaluation. While specific anticancer data for this compound is not yet extensively published, the broader class of benzoxazine derivatives has shown promising results, suggesting this compound is a strong candidate for further investigation.
Anticancer Potential of Benzoxazine Derivatives
Research into various substituted benzoxazine compounds has revealed their potential to combat different cancer types through diverse mechanisms of action. These include inducing distinct forms of cell death, such as apoptosis and pyroptosis, and modulating key signaling pathways involved in cancer progression.[4] The versatility of the benzoxazine structure allows for modifications that can tune its biological activity, making it an attractive scaffold for the development of targeted cancer therapies.[4][5]
Quantitative Data on Benzoxazine Derivatives
The following table summarizes the in vitro anticancer activity of several benzoxazine derivatives against various human cancer cell lines, showcasing the potential of this compound class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 (Benzoxazine-purine hybrid) | MCF-7 (Breast) | 4.06 | [4] |
| Compound 12 (Benzoxazine-purine hybrid) | MCF-7 (Breast) | 3.39 | [4] |
| Compound 10 (Benzoxazine-purine hybrid) | HCT-116 (Colon) | 4.80 | [4] |
| Compound 12 (Benzoxazine-purine hybrid) | HCT-116 (Colon) | 5.20 | [4] |
| Compound 3f (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 14.3 | [1] |
| Compound 6f (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 14.9 | [1] |
| Compound 3h (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 17.1 | [1] |
| Compound 3i (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 8.03 | [1] |
| Compound 6h (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 12.1 | [1] |
| Compound 3d (Flavone-benzoxazine hybrid) | MCF-7 (Breast) | 12.03 | [1] |
| Compound 4g (Benzoxazole-piperazine-triazole) | MCF-7 (Breast) | 19.89 | [6] |
| Compound 4g (Benzoxazole-piperazine-triazole) | HeLa (Cervical) | 22.71 | [6] |
| Compound 4f (Benzoxazole-piperazine-triazole) | MCF-7 (Breast) | 20.18 | [6] |
| Compound 4d (Benzoxazole-piperazine-triazole) | MCF-7 (Breast) | 23.12 | [6] |
| Compound 14b (Benzoxazin-3-one-triazole) | A549 (Lung) | 7.59 | [7] |
| Compound 14c (Benzoxazin-3-one-triazole) | A549 (Lung) | 18.52 | [7] |
Potential Mechanisms of Action
Studies on benzoxazine-purine hybrids have revealed that these molecules can induce cell death through distinct mechanisms. For instance, some derivatives act as dual HER2/JNK1 kinase inhibitors, leading to a caspase-8-dependent pyroptosis-like cell death.[4] Others can induce S-phase cell cycle arrest and apoptosis without significant kinase inhibition.[4] This highlights the diverse pathways that can be targeted by this class of compounds.
Caption: Potential signaling pathway of a benzoxazine derivative.
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of the anticancer activity of this compound or its analogs.
Experimental Workflow
Caption: General workflow for anticancer drug screening.
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound belongs to a class of compounds with demonstrated anticancer potential. The provided protocols offer a framework for the systematic evaluation of this and related benzoxazine derivatives as novel anticancer agents. Further research is warranted to elucidate its specific mechanisms of action and to explore its therapeutic efficacy in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazine derivatives: Significance and symbolism [wisdomlib.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the antimicrobial screening of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate," a specific derivative of this class. While detailed antimicrobial data for this particular compound is not extensively available in public literature, the protocols outlined below are established, standardized methods for evaluating the antimicrobial potential of novel chemical entities.[4] These protocols are designed to be adaptable for screening against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
The primary objectives of these experimental procedures are to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC), and to assess its antimicrobial activity through methods like the disk diffusion assay.[5][6]
Data Presentation
Effective and clear presentation of quantitative data is crucial for the comparative analysis of a compound's antimicrobial efficacy. The following tables provide a standardized format for presenting MIC and zone of inhibition data. Researchers should use these templates to record and organize their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5 - 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5 - 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5 - 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5 - 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Data (Disk Diffusion Assay)
| Test Microorganism | Gram Stain | Compound Concentration per Disk (µg) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Test Compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Positive | [Insert Conc.] | e.g., Vancomycin (30 µg) | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Conc.] | e.g., Ciprofloxacin (5 µg) | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Conc.] | e.g., Gentamicin (10 µg) | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Conc.] | e.g., Fluconazole (25 µg) | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for two widely used methods for antimicrobial susceptibility testing: the Broth Microdilution method for determining the MIC and the Agar Disk Diffusion method.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to quantitatively determine the MIC of an antimicrobial agent.[5]
Materials:
-
"this compound" (test compound)
-
Sterile 96-well microtiter plates[7]
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Standard antibiotics for positive controls
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.
-
Perform serial two-fold dilutions of the compound in the broth medium within the 96-well plate to achieve a range of desired concentrations.[4]
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the suspension to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this adjusted inoculum in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[5]
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
-
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[9][10]
Materials:
-
"this compound" (test compound)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[6]
-
Test microorganisms
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare a stock solution of the test compound.
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. To ensure uniform growth, rotate the plate approximately 60 degrees after the first streak, and repeat this process two more times.[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared compound-impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.[11]
-
Place a positive control antibiotic disk on the same plate for comparison.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the diameter of the disk.[8]
-
Visualizations
Diagrams are provided below to illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Hypothetical bacterial signaling pathway inhibition.
References
- 1. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
Application Notes and Protocols for Cytotoxicity Studies of 3-Oxo-1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted their potential as cytotoxic agents against various cancer cell lines, suggesting their promise as scaffolds for the development of novel anticancer therapeutics. The mechanism of action for these compounds often involves the induction of programmed cell death (apoptosis), disruption of cell cycle progression, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxicity of 3-oxo-1,4-benzoxazine derivatives, with a focus on "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" as a representative compound. This document includes detailed protocols for essential in vitro assays, representative data in tabular format, and visual diagrams of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of 3-Oxo-1,4-Benzoxazine Derivatives
The following tables summarize the cytotoxic activity of various 3-oxo-1,4-benzoxazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) in micromolar (µM).
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected 3-Oxo-1,4-Benzoxazine Analogs
| Compound ID | SW620 (Colon) | PC-3 (Prostate) | NCI-H23 (Lung) | Reference |
| 5h | 2.1 ± 0.1 | 3.5 ± 0.2 | 1.8 ± 0.1 | [1] |
| 5j | 1.5 ± 0.1 | 2.9 ± 0.2 | 2.5 ± 0.2 | [1] |
| 5k | 10.2 ± 0.5 | 15.8 ± 0.8 | 8.9 ± 0.4 | [1] |
| 5n | 7.5 ± 0.4 | 12.1 ± 0.6 | 6.5 ± 0.3 | [1] |
| PAC-1 | 20.5 ± 1.0 | 25.3 ± 1.2 | 18.7 ± 0.9 | [1] |
| 5-FU | 15.8 ± 0.8 | 22.4 ± 1.1 | 12.6 ± 0.6 | [1] |
PAC-1 and 5-Fluorouracil (5-FU) are included as reference compounds.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells
| Compound ID | IC50 (µM) | Reference |
| c5 | 28.48 | [2] |
| c14 | 32.60 | [2] |
| c16 | 31.87 | [2] |
| c18 | 19.05 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with 3-oxo-1,4-benzoxazine derivatives using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-oxo-1,4-benzoxazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
3-oxo-1,4-benzoxazine derivative stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow for Apoptosis Detection via Flow Cytometry
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins such as p53, and caspases by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to remove debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Signaling Pathways
Studies on 3-oxo-1,4-benzoxazine derivatives suggest that their cytotoxic effects can be mediated through the induction of DNA damage, leading to the activation of apoptotic pathways. One proposed mechanism involves the upregulation of tumor suppressor protein p53 and subsequent activation of effector caspases.
Proposed Apoptotic Signaling Pathway
Caption: Proposed pathway of apoptosis induction by 3-oxo-1,4-benzoxazine derivatives.
Another potential mechanism involves the inhibition of pro-survival signaling pathways such as NF-κB.
Inhibition of NF-κB Survival Pathway
Caption: Inhibition of the NF-κB pro-survival pathway.
References
- 1. N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical characterization of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate , a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its physicochemical properties and provide established protocols for its analysis using various instrumental techniques.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[1] |
| Molecular Weight | 207.18 g/mol | PubChem[1] |
| CAS Number | 202195-67-3 | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich (for related compounds)[2] |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | PubChem[1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.85 | s | 1H | N-H (amide) |
| 7.60 | dd, J = 8.4, 2.0 Hz | 1H | Ar-H (H5) |
| 7.55 | d, J = 2.0 Hz | 1H | Ar-H (H7) |
| 7.05 | d, J = 8.4 Hz | 1H | Ar-H (H8) |
| 4.65 | s | 2H | O-CH₂-C=O |
| 3.80 | s | 3H | O-CH₃ (ester) |
Table 2.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 166.0 | C=O (ester) |
| 164.5 | C=O (amide) |
| 145.0 | C-O (aromatic) |
| 140.0 | C-N (aromatic) |
| 125.0 | C-COOCH₃ (aromatic) |
| 123.0 | C-H (aromatic) |
| 118.0 | C-H (aromatic) |
| 116.0 | C-H (aromatic) |
| 67.0 | O-CH₂-C=O |
| 52.0 | O-CH₃ (ester) |
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of 0-12 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-200 ppm.
-
Employ a longer relaxation delay (2-5 seconds) and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 207 | 100 | [M]⁺ (Molecular Ion) |
| 176 | 60 | [M - OCH₃]⁺ |
| 148 | 45 | [M - COOCH₃]⁺ |
| 120 | 30 | [M - COOCH₃ - CO]⁺ |
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound. Compare the obtained mass spectrum with the predicted fragmentation pattern.
Chromatographic Analysis
Chromatographic techniques are employed for the separation, identification, and quantification of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment and quantitative analysis.
Table 3.1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Expected Retention Time | 5-7 minutes |
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
-
Data Analysis: Determine the retention time of the compound from the chromatogram. For quantitative analysis, generate a calibration curve by plotting the peak area versus the concentration of the standards and use it to determine the concentration of the compound in the sample.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound.
Table 4.1: Predicted Thermal Analysis Data
| Technique | Parameter | Predicted Value |
| DSC | Melting Point (Tₘ) | 180-200 °C |
| TGA | Onset of Decomposition (Tₔ) | > 250 °C (in N₂) |
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum pan for DSC or a ceramic pan for TGA.
-
Instrumentation: Use a DSC and a TGA instrument.
-
DSC Analysis:
-
Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.
-
-
TGA Analysis:
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of the target compound.
Caption: Workflow for the analytical characterization of the compound.
Logical Relationship for Biological Screening
Given that benzoxazine derivatives have shown a range of biological activities, including antimicrobial and antifungal properties, a logical workflow for preliminary biological screening is proposed.[3][4][5]
References
Application Notes and Protocols for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a structured overview of the available data and a generalized protocol for the synthesis and analysis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate . While specific experimental NMR data for this compound is not publicly available in detail, this guide offers a framework based on established chemical principles and data for structurally related compounds.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₁₀H₉NO₄ | PubChem |
| Molecular Weight | 207.18 g/mol | PubChem |
| CAS Number | 202195-67-3 | PubChem |
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.9 | Singlet | 1H | NH |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~4.6 | Singlet | 2H | OCH₂ |
| ~3.8 | Singlet | 3H | C(=O)OCH₃ |
¹³C NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O (amide) |
| ~166 | C =O (ester) |
| ~145 | Ar-C |
| ~129 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~117 | Ar-C |
| ~116 | Ar-C |
| ~67 | OC H₂ |
| ~52 | OC H₃ |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound. This is a representative procedure and may require optimization.
Synthesis of this compound
This synthesis typically involves the reaction of an appropriately substituted aminophenol with a haloacetyl halide followed by intramolecular cyclization.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Chloroacetyl chloride
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
N-Acylation: Dissolve methyl 4-amino-3-hydroxybenzoate in a suitable solvent such as acetone in a round-bottom flask.
-
Add a base, such as potassium carbonate, to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cyclization: After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Sample Preparation
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube and wipe it clean before inserting it into the NMR spectrometer.
Visualizations
Proposed Synthesis Workflow
Application Note: Mass Spectrometry Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a member of the benzoxazinone class of compounds, which are of interest in medicinal chemistry and drug discovery. Mass spectrometry is a critical analytical technique for the characterization of such small molecules, providing information on molecular weight, purity, and structural features through fragmentation analysis. This application note outlines a general protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).
Molecular Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| This compound | C₁₀H₉NO₄ | 207.18 | COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Data sourced from PubChem CID: 2974054[1]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The goal is to prepare a clean sample, free of non-volatile salts and other contaminants, at an appropriate concentration.[2][3]
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, or a mixture thereof
-
Deionized water
-
0.1% Formic acid (optional, for enhancing protonation in positive ion mode)
-
2 mL autosampler vials with septa[4]
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, if particulates are present)
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.[4]
-
Working Solution Preparation: Dilute the stock solution with a mixture of methanol, acetonitrile, or water to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL.[4] For positive ion mode analysis, adding 0.1% formic acid to the final solution can improve ionization efficiency.
-
Filtration (if necessary): If any solid particles are visible in the working solution, filter it through a 0.22 µm syringe filter to prevent clogging of the MS instrument's sample introduction system.[4]
-
Sample Transfer: Transfer the final working solution into a 2 mL autosampler vial.
Mass Spectrometry Analysis
The following are general parameters for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis. These may need to be optimized for the specific instrument being used. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.[5][6][7]
Instrumentation:
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Table 1: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Value (Positive Ion Mode) | Suggested Value (Negative Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temp. | 300 - 450 °C | 300 - 450 °C |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent | Instrument Dependent |
| Mass Range (m/z) | 50 - 500 | 50 - 500 |
| Collision Energy (for MS/MS) | 10 - 30 eV (for fragmentation) | 10 - 30 eV (for fragmentation) |
Expected Results and Fragmentation Analysis
Based on the structure of this compound and known fragmentation patterns of similar benzoxazinone derivatives, the following ions and fragments can be anticipated.[5][7][8]
Positive Ion Mode ([M+H]⁺):
In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 208.06.
Negative Ion Mode ([M-H]⁻):
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 206.05.
Table 2: Predicted Mass Fragments and Their Origins
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 208.06 ([M+H]⁺) | 177.05 | CH₃O• (methoxy radical) or OCH₃ + H | Loss of the methoxy group from the ester. |
| 208.06 ([M+H]⁺) | 149.06 | COOCH₃ (methyl formate) | Loss of the entire methyl carboxylate group. |
| 208.06 ([M+H]⁺) | 121.03 | COOCH₃ and CO | Subsequent loss of carbon monoxide from the m/z 149 fragment. |
| 206.05 ([M-H]⁻) | 162.05 | CO₂ (carbon dioxide) | Decarboxylation of the ester. |
| 206.05 ([M-H]⁻) | 148.04 | CH₂O₂ (formic acid) | Rearrangement and loss from the ester group. |
| 206.05 ([M-H]⁻) | 132.04 | CO₂ and CH₂O (carbon dioxide and formaldehyde) | Further fragmentation after initial decarboxylation. |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Visualizations
Caption: Experimental Workflow for Mass Spectrometry Analysis.
Caption: Predicted Fragmentation Pathway of Protonated Molecule.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided experimental parameters and predicted fragmentation patterns serve as a starting point for method development and structural confirmation. Researchers should optimize these conditions based on their specific instrumentation and analytical goals.
References
- 1. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. fateallchem.dk [fateallchem.dk]
- 6. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fateallchem.dk [fateallchem.dk]
- 8. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of the target molecule. A plausible synthetic route is outlined below, followed by troubleshooting for each key stage.
Overall Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of p-Hydroxybenzoic Acid
Question: Low yield of 4-hydroxy-3-nitrobenzoic acid is observed. What are the possible causes and solutions?
Answer:
Low yields in the nitration of p-hydroxybenzoic acid can stem from several factors. Controlling the reaction temperature is critical; the reaction is exothermic, and temperatures above the optimal range can lead to the formation of undesired side products, including dinitro compounds and oxidative decomposition products. It is essential to maintain the recommended temperature, often between 5-15°C, by using an ice bath.
The concentration and addition rate of the nitrating agent (a mixture of nitric acid and sulfuric acid) also play a crucial role. Adding the nitrating agent too quickly can cause localized overheating and side reactions. A slow, dropwise addition with vigorous stirring is recommended to ensure proper mixing and temperature control. The purity of the starting material, p-hydroxybenzoic acid, is also important, as impurities can interfere with the reaction.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 5-15°C | Increased side products (dinitration, oxidation) |
| Nitrating Agent | Slow, dropwise addition | Localized overheating, side reactions |
| Stirring | Vigorous | Poor mixing, localized reactions |
| Starting Material | High purity | Impurities may cause side reactions |
Step 2: Esterification of 4-Hydroxy-3-nitrobenzoic Acid
Question: The Fischer esterification of 4-hydroxy-3-nitrobenzoic acid to its methyl ester is incomplete. How can I improve the conversion?
Answer:
Incomplete esterification is a common issue, often due to the reversible nature of the Fischer esterification. To drive the reaction towards the product, it is crucial to use a large excess of the alcohol (methanol in this case) or to remove the water formed during the reaction. Using anhydrous methanol and a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is recommended.
Reaction time and temperature are also key parameters. Refluxing the reaction mixture for an adequate period is necessary to reach equilibrium. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. If the reaction stalls, adding fresh catalyst or removing water through a Dean-Stark apparatus (if the solvent allows) can be beneficial.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Methanol | Anhydrous, in large excess | Equilibrium favors starting materials |
| Catalyst | Conc. H₂SO₄ or SOCl₂ | Slow or incomplete reaction |
| Temperature | Reflux | Insufficient energy to reach equilibrium |
| Reaction Time | Monitor by TLC (e.g., 4 hours) | Incomplete reaction |
Step 3: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
Question: The reduction of the nitro group to an amine is resulting in a low yield of methyl 3-amino-4-hydroxybenzoate. What are the potential pitfalls?
Answer:
The reduction of an aromatic nitro group can sometimes be challenging. The choice of reducing agent is critical. While various methods exist, a common and effective method is the use of a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). Incomplete reduction can occur if the catalyst is not active enough or if it has been poisoned. Ensuring the use of a fresh, high-quality catalyst is important.
Another common method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. In these cases, ensuring a sufficient amount of the metal and maintaining acidic conditions throughout the reaction is key. The work-up procedure is also critical to isolate the product effectively, as the amino-hydroxy-benzoate can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reducing Agent | Pd/C with H₂ or Sn/HCl | Incomplete reduction or side reactions |
| Catalyst (if used) | Fresh and active | Low conversion |
| Reaction Atmosphere | Inert (N₂ or Ar) | Oxidation of the product |
| Work-up | Careful pH adjustment and extraction | Product loss or degradation |
Step 4: N-Acylation of Methyl 3-amino-4-hydroxybenzoate
Question: During the N-acylation with chloroacetyl chloride, I am observing the formation of multiple products. How can I improve the selectivity for N-acylation?
Answer:
The presence of both an amino and a hydroxyl group on the aromatic ring makes chemoselectivity a significant challenge. The hydroxyl group can also be acylated (O-acylation), leading to the formation of an undesired ester side product. The choice of reaction conditions, particularly the base and solvent, is crucial for directing the reaction towards N-acylation.
Using a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can help minimize O-acylation by scavenging the HCl produced during the reaction without competing with the amino group. Running the reaction at a low temperature (e.g., 0°C) can also enhance the selectivity for the more nucleophilic amino group. The order of addition is also important; adding the chloroacetyl chloride slowly to a solution of the aminophenol and the base is recommended.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Non-nucleophilic (e.g., TEA, DIPEA) | O-acylation side product formation |
| Temperature | 0°C to room temperature | Decreased selectivity, more side products |
| Addition of Reagent | Slow, dropwise addition of chloroacetyl chloride | Localized high concentration, side reactions |
| Solvent | Aprotic (e.g., DCM, THF) | Can influence selectivity and solubility |
Step 5: Intramolecular Cyclization
Question: The final cyclization step to form the benzoxazinone ring is not proceeding efficiently. What factors can influence this intramolecular reaction?
Answer:
The intramolecular cyclization of the N-(2-chloroacetyl)aminophenol to form the benzoxazinone ring is typically promoted by a base. The choice and strength of the base are critical. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often used. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the heterocyclic ring.
The solvent can also play a significant role. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), can facilitate the reaction by solvating the cation of the base and increasing the nucleophilicity of the phenoxide. Inadequate heating can also lead to a slow or incomplete reaction. The reaction should be monitored by TLC to determine the optimal temperature and time for complete conversion.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | K₂CO₃, NaH, or other suitable base | Incomplete or no cyclization |
| Solvent | Polar aprotic (e.g., DMF, MeCN) | Slow reaction rate |
| Temperature | Elevated (e.g., 80-120°C) | Incomplete reaction |
| Reaction Time | Monitor by TLC | Incomplete conversion |
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound?
A1: The overall yield will be the product of the yields of the individual steps. Each step can have a yield ranging from moderate to high, depending on the optimization of the reaction conditions. A realistic overall yield would be in the range of 20-40%.
Q2: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?
A2: Thin Layer Chromatography (TLC) is essential for monitoring the progress of each reaction step. For characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Q3: What are the common impurities that might be present in the final product?
A3: Common impurities could include unreacted starting materials or intermediates from the previous steps, such as methyl 4-(2-chloroacetamido)-3-hydroxybenzoate. Side products from the N-acylation step, such as the O-acylated isomer, could also be present. Additionally, byproducts from the cyclization step, such as polymeric materials, might be formed under harsh conditions.
Q4: What are the recommended purification methods for the final product?
A4: The final product, being a solid, can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). If recrystallization is insufficient to remove all impurities, column chromatography on silica gel is a standard and effective purification technique.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Intermediate D)
This protocol combines the nitration, esterification, and reduction steps.
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Nitration: To a stirred solution of p-hydroxybenzoic acid in concentrated sulfuric acid at 0-5°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 15°C. After the addition is complete, stir the mixture for an additional 1-2 hours. Pour the reaction mixture onto crushed ice and filter the precipitated 4-hydroxy-3-nitrobenzoic acid. Wash with cold water and dry.
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Esterification: Reflux the 4-hydroxy-3-nitrobenzoic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 4-hydroxy-3-nitrobenzoate.
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Reduction: Dissolve the methyl 4-hydroxy-3-nitrobenzoate in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-hydroxybenzoate.
Protocol 2: Synthesis of this compound (Final Product F)
This protocol outlines the N-acylation and cyclization steps.
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N-Acylation: Dissolve methyl 3-amino-4-hydroxybenzoate and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the mixture to 0°C in an ice bath. To this stirred solution, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-chloroacetamido)-3-hydroxybenzoate.
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Intramolecular Cyclization: Dissolve the crude N-acylated intermediate in anhydrous DMF and add potassium carbonate (2.0 equivalents). Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the final product.
Logical Relationships and Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the synthesis of this compound.
Technical Support Center: Optimizing Crystallization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate".
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| No crystal formation | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Add a seed crystal to induce nucleation. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| "Oiling out" | The compound's melting point is lower than the solution temperature, or there are significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a solvent with a lower boiling point. - Further purify the crude material before crystallization. |
| Rapid crystal formation leading to small or needle-like crystals | The solution is too supersaturated, or the cooling rate is too fast. | - Use a larger volume of solvent to decrease the concentration. - Slow down the cooling process by insulating the flask or placing it in a Dewar. - Consider a different crystallization technique like vapor diffusion for slower crystal growth. |
| Low crystal yield | Too much solvent was used, or the crystallization process was incomplete. | - Concentrate the mother liquor to recover more of the compound. - Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization. |
| Formation of polymorphs | The compound can exist in different crystalline forms depending on the conditions. | - Carefully control the crystallization conditions (solvent, temperature, cooling rate). - Seeding with a crystal of the desired polymorph can help to obtain a consistent form. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Here are some computed properties for this compound[1]:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| XLogP3-AA (Computed) | 0.7 |
| Hydrogen Bond Donor Count (Computed) | 1 |
| Hydrogen Bond Acceptor Count (Computed) | 4 |
Q2: Which solvents are suitable for the crystallization of this compound?
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Ethanol, Methanol | Likely soluble, especially when heated. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Potentially good solvents for dissolution. |
| Nonpolar | Toluene, Hexane | Likely to be poorly soluble and could act as anti-solvents. |
It is recommended to perform a solvent screening experiment to determine the optimal solvent or solvent mixture.
Q3: How can I perform a solvent screening experiment?
A systematic solvent screening is crucial for successful crystallization.
Diagram of the solvent screening workflow:
Caption: Workflow for solvent screening to identify suitable crystallization solvents.
Q4: What are the common crystallization techniques I can use?
Several techniques can be employed for crystallization. The choice depends on the solubility characteristics of your compound.
Diagram illustrating common crystallization techniques:
Caption: Overview of common crystallization techniques.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization by Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
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Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the crystals in a vacuum oven or air-dry them on the filter paper.
Troubleshooting Decision Tree for Crystallization:
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of 1,4-Benzoxazin-3-one
Welcome to the technical support center for the synthesis of 1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to assist you in navigating the common challenges and side reactions encountered during your synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 1,4-benzoxazin-3-one, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield of the Desired N-acylated Intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide
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Question: My initial acylation of 2-aminophenol with chloroacetyl chloride gives a low yield of the target intermediate. What are the likely causes?
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Answer: Low yields at this stage are often due to competing side reactions or suboptimal reaction conditions. Here are the primary factors to consider:
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Competing O-Acylation: 2-aminophenol is a bidentate nucleophile, meaning acylation can occur at either the nitrogen (N-acylation) or the oxygen (O-acylation). While the amino group is generally more nucleophilic, certain conditions can favor the formation of the undesired O-acylated isomer, O-(chloroacetyl)-2-aminophenol. Acidic conditions, in particular, can protonate the amino group, reducing its nucleophilicity and promoting O-acylation.
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Oxidative Dimerization/Polymerization: 2-aminophenol is susceptible to oxidation, which can lead to the formation of colored dimeric and polymeric impurities. The presence of oxidizing agents or exposure to air for extended periods, especially under basic conditions, can exacerbate this issue. A common oxidative side product is 2-aminophenoxazin-3-one.
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Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the amine effectively, or it may promote side reactions. The solvent polarity can also influence the nucleophilicity of the amine versus the hydroxyl group.
-
Issue 2: Formation of a Significant Amount of Colored Impurities
-
Question: My reaction mixture turns dark, and I'm isolating colored byproducts. What are these impurities and how can I prevent them?
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Answer: The formation of colored impurities is a strong indication of oxidative side reactions.
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Likely Impurity: The most common colored byproduct is 2-aminophenoxazin-3-one, which arises from the oxidative dimerization of 2-aminophenol.
-
Prevention Strategies:
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Control of Basicity: While a base is necessary for the acylation, strong bases in the presence of air can promote oxidation. Use a non-nucleophilic organic base like triethylamine or a mild inorganic base like sodium bicarbonate.
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Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of oxidation.
-
-
Issue 3: Poor Yield in the Final Cyclization Step to 1,4-Benzoxazin-3-one
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Question: I have successfully synthesized the 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate, but the subsequent intramolecular cyclization to form the benzoxazinone ring is inefficient. What could be the problem?
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Answer: Inefficient cyclization can be due to several factors:
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Base Strength and Stoichiometry: The cyclization requires a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride. If the base is too weak or used in insufficient amounts, the reaction will be slow or incomplete. Common bases for this step include potassium carbonate, sodium carbonate, and sodium hydroxide.
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Solvent Choice: A polar aprotic solvent like DMF or acetone is often used to facilitate this SNAr-type reaction. The choice of solvent can significantly impact the reaction rate.
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Ring-Opening of the Product: The 1,4-benzoxazin-3-one ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh basic conditions or in the presence of water. This can lead to the formation of N-(2-hydroxyphenyl)glycolamide.
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Competing Benzoxazole Formation: Although less common, under certain conditions (e.g., high temperatures and strongly dehydrating conditions), an alternative cyclization pathway leading to the formation of a benzoxazole derivative might be possible.
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Issue 4: Difficulty in Product Purification
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Question: I am having trouble purifying the final 1,4-benzoxazin-3-one product from the side products. What are some effective purification strategies?
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Answer: Purification can be challenging due to the similar polarities of the desired product and some side products.
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Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
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Washes: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, and a brine wash can help remove residual water and some water-soluble impurities.
-
Data Presentation
The choice of base and solvent significantly impacts the yield of 1,4-benzoxazin-3-one. The following table summarizes the yields obtained under different reaction conditions for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one from 2-aminophenol and 2-bromoalkanoates in a deep eutectic solvent (DES).
| Entry | Solvent | Base (2 mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | - | reflux | 24 | 0 |
| 2 | H₂O | K₂CO₃ | reflux | 24 | 5 |
| 3 | H₂O | NaOH | reflux | 24 | 5 |
| 4 | ChCl/urea (1:2) | - | rt | 1.5 | 85 |
| 5 | ChCl/urea (1:2) | K₂CO₃ | rt | 1.5 | 75 |
| 6 | ChCl/urea (1:2) | NaOH | rt | 1.5 | 40 |
Note: This data is for a specific "green synthesis" protocol and may not be directly transferable to all synthesis methods but illustrates the profound effect of reaction conditions on yield.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,4-Benzoxazin-3-one
This two-step protocol is optimized to favor N-acylation and minimize oxidative side reactions.
Step 1: Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
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To a stirred solution of 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.1 eq.).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-hydroxyphenyl)acetamide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Intramolecular Cyclization to 1,4-Benzoxazin-3-one
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Dissolve the crude 2-chloro-N-(2-hydroxyphenyl)acetamide from the previous step in a polar aprotic solvent such as DMF or acetone.
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Add a base such as anhydrous potassium carbonate (2.0 eq.).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry.
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The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Diagram 1: Overall Synthesis and Potential Side Reactions
Caption: Main synthesis pathway and major side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for 1,4-benzoxazin-3-one synthesis.
Diagram 3: Mechanistic Pathway of N- vs. O-Acylation
Caption: Competing N- and O-acylation pathways.
References
Technical Support Center: Purification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate .
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as derivatives of 2-aminophenol and haloacetates, and side-products like oligomers. The formation of oligomeric species is a known issue with benzoxazine syntheses and can present as broad peaks in ¹H NMR spectra, complicating purification efforts.[1]
Q2: My crude product shows significant streaking on a silica gel TLC plate. What is the cause and how can I resolve this?
A2: Streaking on silica gel, which is acidic, is a common issue with polar compounds like benzoxazines, indicating a strong interaction with the stationary phase.[1] To obtain clean spots on your TLC, consider the following adjustments:
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Solvent System Modification : Adjust the polarity of your mobile phase. If the compound streaks, the solvent system may be too polar. Conversely, if the spot remains at the baseline, the polarity needs to be increased. Experiment with different solvent ratios (e.g., ethyl acetate/hexane, dichloromethane/methanol).
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Addition of a Modifier : To reduce interactions with the acidic silica, add a small amount of a basic modifier like triethylamine or ammonia to your eluent system.
Q3: What are the recommended starting points for purification of this compound?
A3: A typical purification strategy for polar benzoxazine compounds starts with an aqueous workup to remove water-soluble impurities.[1] This is often followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.
Troubleshooting Guide
Issue 1: Low Yield After Initial Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product Precipitation | The product may have limited solubility in the organic solvent used for extraction, leading to precipitation at the interface or in the aqueous layer. Use a larger volume of a more polar, water-immiscible organic solvent like ethyl acetate or chloroform. |
| Emulsion Formation | Vigorous shaking during extraction can lead to stable emulsions, trapping the product. Gently invert the separatory funnel instead of shaking. To break an existing emulsion, add brine or a small amount of a different organic solvent. |
| Incorrect pH | The benzoxazine ring system can have varying stability and solubility at different pH values. Ensure the pH of the aqueous layer is controlled. A wash with a dilute base, such as 1-3N sodium hydroxide (NaOH), can help remove acidic impurities.[1] |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Impurities | The impurity may have similar solubility characteristics to the desired product in the chosen solvent system. Try a different solvent or a solvent mixture for recrystallization. |
| Oily Product Formation | The product "oils out" instead of crystallizing, trapping impurities. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask to induce crystallization, or seeding with a pure crystal. |
| Insufficient Purity for Crystallization | If the crude product is highly impure, recrystallization may not be effective. Consider a preliminary purification by column chromatography followed by recrystallization of the partially purified product. |
Issue 3: Difficulty with Column Chromatography Separation
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Eluent | If the compound has low solubility in the chromatography eluent, it can lead to band broadening and poor separation.[1] In such cases, a dry loading technique is recommended.[1] |
| Irreversible Adsorption on Silica | The polar nature of the benzoxazine can lead to strong, sometimes irreversible, adsorption on the silica gel. Deactivate the silica gel by adding a small percentage of water or a base like triethylamine to the eluent. |
| Inappropriate Solvent System | The chosen eluent may not provide sufficient resolution between your product and impurities. Systematically screen different solvent systems using TLC before committing to a large-scale column. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below to aid in characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [2][3] |
| Molecular Weight | 207.18 g/mol | [2][3] |
| CAS Number | 202195-67-3 | [2][3] |
Comparison of Purification Techniques
| Technique | Pros | Cons | Suitability for Target Compound |
| Recrystallization | - Cost-effective for large quantities.- Can yield very pure crystalline material. | - Requires the compound to be a solid.- Not effective for impurities with similar solubility.- Can have lower recovery. | Suitable for final purification step if a suitable solvent is found and impurities are minimal. |
| Column Chromatography | - Highly effective for separating complex mixtures.- Applicable to a wide range of compounds. | - Can be time-consuming and labor-intensive.- Requires larger volumes of solvent.- Potential for product loss on the column. | Highly recommended for removing closely related impurities and oligomers. |
| Aqueous Wash | - Simple and quick method to remove water-soluble and acidic/basic impurities. | - Only removes a specific class of impurities.- Risk of emulsion formation. | An essential first step in the purification workflow.[1] |
Experimental Protocols
Protocol 1: General Aqueous Wash Procedure
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Dissolve the crude product in a suitable organic solvent such as ethyl acetate or chloroform.[1]
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a dilute base, for example, 1N Sodium Hydroxide (NaOH) solution, to remove acidic impurities.[1]
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Allow the layers to separate and drain the aqueous layer.[1]
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Wash the organic layer with deionized water to remove any residual base. Repeat this wash two more times.[1]
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Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the washed product.[1]
Protocol 2: Column Chromatography with Dry Loading
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Prepare the Column : Pack a glass column with silica gel slurried in the initial, least polar eluent.
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Dry Loading : Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution.
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Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[1]
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Carefully add this powder to the top of the packed column.[1]
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Elution : Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the compounds. Collect fractions and monitor by TLC to identify those containing the pure product.
Diagrams
References
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
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Poor quality of starting materials: Impurities in the starting materials, such as methyl 4-amino-3-hydroxybenzoate or chloroacetyl chloride, can interfere with the reaction.
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Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.
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Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of byproducts.
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Ineffective base: The base used may not be strong enough to facilitate the necessary deprotonation steps, or it may be sterically hindered.
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Presence of moisture: Water can hydrolyze the ester group or react with chloroacetyl chloride, reducing the yield.
Suggested Solutions:
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Verify Starting Material Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify them if necessary.
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Optimize Reaction Temperature: Screen a range of temperatures to find the optimal condition. A stepwise increase in temperature can help identify the point of product formation versus degradation.
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Adjust Stoichiometry: Experiment with slight excesses of one reactant, typically the less expensive or more volatile one, to drive the reaction to completion.
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Select an Appropriate Base: Consider using alternative bases with varying strengths and steric profiles, such as triethylamine, diisopropylethylamine, or potassium carbonate.
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Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Amounts of Byproducts
Possible Causes:
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Self-condensation of starting materials: The aminophenol reactant can potentially react with itself under certain conditions.
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Formation of N-acylated but uncyclized intermediate: The amine may be acylated by chloroacetyl chloride, but the subsequent intramolecular cyclization (O-alkylation) may be slow or incomplete.
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Hydrolysis of the methyl ester: The presence of water or use of a strongly basic or acidic workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
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Formation of oligomers: At higher temperatures, polymerization or oligomerization of the starting materials or product can occur.[1]
Suggested Solutions:
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Control Reactant Addition: Add the chloroacetyl chloride slowly and at a low temperature to minimize side reactions.
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Promote Cyclization: After the initial acylation, a stronger, non-nucleophilic base might be added, or the temperature could be carefully increased to facilitate the ring-closing step.
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Optimize Work-up Procedure: Use a mild work-up procedure, avoiding strong acids or bases if the ester is sensitive. An aqueous solution of a mild base like sodium bicarbonate can be used to neutralize the reaction mixture.
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Maintain Moderate Temperatures: Avoid excessively high reaction temperatures to prevent the formation of oligomeric byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and straightforward approach is the reaction of methyl 4-amino-3-hydroxybenzoate with chloroacetyl chloride in the presence of a base. This typically proceeds via an initial N-acylation followed by an intramolecular O-alkylation (cyclization).
Q2: What are some common analytical techniques to monitor the reaction progress and identify byproducts?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product. For structural elucidation of the product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q3: How can I purify the final product?
The most common methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization or the eluent system for column chromatography will depend on the polarity of the product and the impurities present.
Q4: Can I use a different acylating agent instead of chloroacetyl chloride?
Yes, other reagents like bromoacetyl bromide or chloroacetic anhydride could potentially be used. However, reaction conditions would need to be re-optimized. Chloroacetyl chloride is often chosen due to its reactivity and commercial availability.
Q5: The reaction seems to stall after the formation of the N-acylated intermediate. What should I do?
This indicates that the cyclization step is the rate-limiting step. You can try increasing the reaction temperature or adding a stronger, non-nucleophilic base to facilitate the intramolecular Williamson ether synthesis (ring closure).
Data Presentation
Table 1: Illustrative Reaction Conditions for Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 to rt | 12 | 45 |
| 2 | Potassium Carbonate | Acetone | Reflux | 8 | 65 |
| 3 | Diisopropylethylamine | Acetonitrile | 50 | 10 | 58 |
| 4 | Sodium Hydride | Tetrahydrofuran | 0 to rt | 6 | 75 |
Note: This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
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Reaction Setup: To a dried round-bottom flask under an inert atmosphere (N2 or Ar), add methyl 4-amino-3-hydroxybenzoate (1 equivalent) and a suitable anhydrous solvent (e.g., acetone).
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Base Addition: Add a base (e.g., potassium carbonate, 1.5 equivalents).
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Acylation: Cool the mixture to 0 °C and add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and direct approach for the synthesis of this and structurally similar 1,4-benzoxazin-3-ones involves a two-step process:
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N-acylation: Reaction of a substituted 2-aminophenol, in this case, a derivative of methyl 4-amino-3-hydroxybenzoate, with an acetylating agent like chloroacetyl chloride.
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Intramolecular Cyclization: Subsequent base-mediated intramolecular Williamson ether synthesis (cyclization) to form the oxazinone ring.
An alternative route involves the reaction of the 2-aminophenol derivative with an α-haloacetate, followed by cyclization.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis:
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Purity of Starting Materials: Impurities in the 2-aminophenol derivative or the acylating agent can lead to side reactions and lower yields.
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Reaction Temperature: Temperature control is crucial, especially during the N-acylation step, which can be exothermic. The cyclization step may require heating to proceed at a reasonable rate.
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Choice of Base and Solvent: The base used for the cyclization step should be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause hydrolysis of the ester. Common choices include potassium carbonate or sodium hydride. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like DMF or acetonitrile are often used.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to minimize the formation of byproducts.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: The primary side reactions include:
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O-acylation: The acylating agent may react with the hydroxyl group of the 2-aminophenol instead of the amino group. This can often be minimized by controlling the reaction temperature and the order of addition of reagents.
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Dimerization or Polymerization: Under certain conditions, especially at high temperatures, the starting materials or intermediates can undergo self-condensation or polymerization.
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Hydrolysis: The ester group of the product or starting material can be hydrolyzed if the reaction conditions are too harsh (e.g., strong base, presence of water).
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves:
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Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and may require some experimentation. A mixture of a good solvent and a poor solvent is often effective.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities and side products. A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time and monitor by TLC. - Increase the reaction temperature for the cyclization step. |
| Purity of starting materials. | - Ensure the 2-aminophenol derivative is pure and dry. - Use freshly distilled or high-purity chloroacetyl chloride. | |
| Ineffective base or solvent. | - Use a stronger base for the cyclization (e.g., NaH instead of K₂CO₃). - Ensure the solvent is anhydrous. | |
| Presence of Significant Side Products | Incorrect reaction temperature. | - Perform the N-acylation at a lower temperature (e.g., 0 °C) to favor N-acylation over O-acylation. |
| Stoichiometry of reactants. | - Carefully control the molar ratios of the reactants. A slight excess of the acylating agent may be necessary, but a large excess can lead to side reactions. | |
| Presence of water or oxygen. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with an organic solvent. - Saturate the aqueous phase with brine to decrease the solubility of the product. |
| Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. - Consider using a different stationary phase for chromatography. | |
| Hydrolysis of the Methyl Ester | Reaction conditions are too basic. | - Use a milder base for the cyclization. - Minimize the reaction time at elevated temperatures in the presence of a base. |
| Presence of water in the reaction mixture. | - Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods for analogous compounds. Optimization may be required for specific laboratory conditions.
Step 1: N-acylation of Methyl 4-amino-3-hydroxybenzoate
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
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Cool the solution to 0 °C in an ice bath.
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Add a base (e.g., triethylamine, 1.1 eq) to the solution and stir for 10 minutes.
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Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-carbomethoxy-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
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Dissolve the crude product from Step 1 in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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Add a base (e.g., potassium carbonate, 2.0 eq) to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the formation of the product.
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After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.
Data Presentation
Table 1: Optimization of Cyclization Conditions
The following table presents hypothetical data for the optimization of the intramolecular cyclization step, illustrating how different parameters can affect the yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 8 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 6 | 75 |
| 3 | Cs₂CO₃ | DMF | 80 | 6 | 82 |
| 4 | NaH | THF | 65 | 4 | 85 |
| 5 | K₂CO₃ | Acetonitrile | 100 | 4 | 70 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathways
Recent studies suggest that benzoxazine derivatives can modulate several important signaling pathways in the context of cancer and other diseases.
Caption: Potential signaling pathways modulated by benzoxazine derivatives.[1][2][3]
Some benzoxazine derivatives have been shown to inhibit the HER2 and JNK1 kinases, which are involved in cell proliferation and apoptosis, respectively.[2] Additionally, certain derivatives have been identified as inhibitors of ferroptosis, a form of programmed cell death, by targeting GPX4.[1] These findings highlight the potential of this class of compounds in the development of new therapeutic agents.
References
stability of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in solution?
A1: Based on the general chemistry of benzoxazines and related heterocyclic compounds, the primary factors influencing stability in solution are:
-
pH: The oxazine ring in benzoxazines can be susceptible to opening under acidic conditions.[1] The stability across a range of pH values should be experimentally determined.
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Temperature: Elevated temperatures can promote thermal degradation. Polybenzoxazines are known for their good thermal stability, but the monomeric form in solution may be more sensitive.[2][3][4]
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Light Exposure: Compounds containing the phenoxazine substructure, which is related to benzoxazines, are known to be sensitive to light and can undergo photodegradation.[5][6] This is a critical factor to consider, especially for solutions stored in transparent containers.
-
Solvent: The choice of solvent can impact stability. For instance, halogenated solvents have been shown to accelerate the photodegradation of related phenoxazine compounds.[5][6] The polarity and reactivity of the solvent should be considered.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.
Q2: I am observing a change in the color of my stock solution of a benzoxazine derivative over time. What could be the cause?
A2: A color change in a solution of a benzoxazine derivative is often an indication of degradation. This can be particularly prevalent with phenoxazine-related compounds upon exposure to light, which can lead to strong discoloration.[5] To troubleshoot this:
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Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light.
-
Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) may help.
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Analyze for Degradants: Use analytical techniques such as HPLC or LC-MS to analyze the discolored solution and identify any new peaks that correspond to degradation products.
Q3: My compound appears to be degrading in my acidic mobile phase during HPLC analysis. How can I mitigate this?
A3: Degradation during HPLC analysis can be a challenge. If you suspect acid-catalyzed degradation on-column or in the autosampler:
-
pH Adjustment: If possible, increase the pH of the mobile phase to a level where the compound is more stable. A systematic study of stability at different pH values will be beneficial.
-
Temperature Control: Keep the autosampler temperature low (e.g., 4°C) to slow down the degradation process while the samples are waiting for injection.
-
Faster Analysis: Use a shorter analysis time if possible to minimize the residence time of the compound in the acidic mobile phase.
-
Alternative Stationary Phase: Consider using a different HPLC column with a stationary phase that is stable at a higher pH, allowing for the use of a less acidic mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Reproducibility of Analytical Results | Degradation of the compound in the stock or working solutions. | Prepare fresh solutions daily. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Re-evaluate the stability of the compound in the chosen solvent. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method. |
| Loss of Compound Potency in a Biological Assay | Instability of the compound under assay conditions (e.g., in aqueous buffer, at 37°C). | Perform a stability study of the compound directly in the assay buffer under the exact experimental conditions (time, temperature, light exposure) to quantify its stability. |
General Stability Profile of Benzoxazine Derivatives
While specific quantitative data for "this compound" is unavailable, the expected stability trends for benzoxazine derivatives are summarized below. These are general guidelines and should be confirmed by experimental studies.
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (pH < 4) | Potentially Unstable | Acid-catalyzed ring-opening of the oxazine ring.[1] |
| Neutral (pH 6-8) | Generally More Stable | Hydrolysis of the ester group may occur over time. |
| Basic (pH > 9) | Potentially Unstable | Base-catalyzed hydrolysis of the ester and potential amide bond cleavage. |
| Elevated Temperature (>40°C) | May Degrade | Thermal decomposition. |
| UV/Visible Light | Potentially Unstable | Photodegradation, particularly in solutions.[5][7] |
| Oxidative Stress | May Degrade | Oxidation of the aromatic ring or other susceptible functional groups. |
Detailed Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[8]
Objective: To investigate the degradation of "this compound" under various stress conditions.
Materials:
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This compound
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HPLC grade acetonitrile, methanol, and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/PDA or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
Place a solution of the compound in a controlled temperature oven (e.g., 60°C).
-
Sample at various time points.
-
-
Photostability:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (e.g., reverse-phase with UV detection).
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).
-
If using LC-MS, attempt to identify the mass of the degradation products to elucidate degradation pathways.
-
Visualizations
Caption: Workflow for assessing the stability of a novel benzoxazine compound.
This guide is intended to provide a starting point for researchers working with "this compound" and related compounds. It is crucial to perform experimental studies to determine the specific stability profile of the molecule of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 6. Photostability of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
"methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" solubility issues in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO a commonly used solvent?
This compound is a heterocyclic organic compound. DMSO is a powerful and versatile aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, making it a frequent choice for preparing stock solutions in drug discovery and biological research.
Q2: I'm experiencing precipitation of my compound in the DMSO stock solution. What could be the cause?
Precipitation of compounds from DMSO stock solutions can be attributed to several factors. These include the compound's low intrinsic solubility, the tendency of lipophilic molecules to precipitate from DMSO, and the absorption of atmospheric water by DMSO, which can significantly decrease the solubility of certain compounds.[1][2]
Q3: How does water content in DMSO affect the solubility of my compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can reduce the solvation power of DMSO for many organic compounds, leading to a decrease in solubility and potential precipitation over time.[1]
Q4: Are there alternatives to 100% DMSO for storing my compound?
Yes, several strategies can be employed. Storing the compound as a dry powder until use is a reliable option. Alternatively, using co-solvents or specialized solvent formulations designed to enhance the solubility of poorly soluble compounds can be beneficial.[1][2]
Q5: What are the best practices for long-term storage of the compound in a DMSO solution?
For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use vials to minimize freeze-thaw cycles and water absorption, and store them at -20°C or -80°C. Limiting the duration of storage is also a recommended practice.[1]
Troubleshooting Guide
Q1: My compound is not fully dissolving in DMSO at room temperature. What should I do?
-
Action 1: Gentle Warming. Gently warm the solution to 37°C for a short period (10-15 minutes) with intermittent vortexing. Avoid excessive heat, as it can degrade the compound.
-
Action 2: Sonication. Use a bath sonicator to aid in the dissolution process. Sonicate in short bursts to prevent overheating.
-
Action 3: Increase Solvent Volume. If the concentration is not critical, you can try to dissolve the compound in a larger volume of DMSO to create a more dilute stock solution.
Q2: My compound dissolved initially but crashed out of solution after a short time or upon cooling. How can I resolve this?
-
Issue: This suggests that you have created a supersaturated solution.
-
Solution: Prepare a new stock solution at a lower concentration. It is crucial to determine the optimal solubility range for your compound under your specific experimental conditions.
Q3: I observed precipitation after diluting my DMSO stock solution with an aqueous buffer for my experiment. What is the problem?
-
Issue: The compound has poor aqueous solubility. When the DMSO stock is diluted into an aqueous medium, the compound may precipitate out as the solvent environment changes.[2]
-
Solution 1: Optimize Final DMSO Concentration. Ensure that the final concentration of DMSO in your aqueous solution is as high as your experiment allows without causing cellular toxicity or other artifacts. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.
-
Solution 2: Serial Dilution. Perform serial dilutions of your DMSO stock in the aqueous buffer with vigorous mixing at each step to minimize localized high concentrations of the compound that can lead to precipitation.
-
Solution 3: Use of Co-solvents. Consider the use of a co-solvent in your aqueous buffer, if compatible with your experimental setup.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity DMSO (stored in a desiccator)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the compound and anhydrous DMSO to room temperature.
-
Weigh the desired amount of the compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If not fully dissolved, proceed with gentle warming (37°C for 10-15 minutes) and/or sonication (short bursts for 5-10 minutes).
-
Once fully dissolved, allow the solution to return to room temperature.
-
Aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
-
Data Presentation
Table 1: Solubility Log for this compound in DMSO
| Date | Compound Lot # | Target Conc. (mM) | DMSO Lot # | Dissolution Method | Observations (Dissolved/Precipitated) | Storage Temp. (°C) | Notes |
| Vortex | |||||||
| Vortex + Warming | |||||||
| Vortex + Sonication | |||||||
| Other |
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
References
Technical Support Center: Prevention of 1,4-Benzoxazin-3-one Compound Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-benzoxazin-3-one compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of this important class of molecules.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments, helping you to identify and resolve problems related to compound stability.
Unstable Readings or Loss of Activity in Biological Assays
Question: My 1,4-benzoxazin-3-one compound shows inconsistent results or a gradual loss of activity in my cell-based or enzymatic assays. What could be the cause?
Answer:
This issue often points to the degradation of your compound in the assay medium. The stability of 1,4-benzoxazin-3-ones can be highly dependent on the pH and composition of the solution.
Troubleshooting Steps:
-
pH of Assay Buffer: The hydrolytic stability of the 1,4-benzoxazin-3-one ring is pH-dependent. Degradation can be accelerated under either acidic or basic conditions.
-
Recommendation: Determine the pH of your assay buffer and assess the stability of your compound at that pH over the time course of your experiment. Consider adjusting the buffer to a more neutral pH if the compound's stability is compromised.
-
-
Aqueous Solubility and Precipitation: Poor solubility can lead to compound precipitation over time, which will be perceived as a loss of activity.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of your compound in the assay medium. The use of co-solvents like DMSO is common, but ensure the final concentration in the assay does not exceed levels that affect the biological system (typically <0.5%).
-
-
Interaction with Assay Components: Components in your assay medium, such as certain proteins or reducing agents, may react with your compound.
-
Recommendation: Run control experiments to assess the stability of your compound in the assay medium in the absence of cells or the target enzyme. Analyze the medium at different time points using HPLC to detect any degradation products.
-
Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Question: I am observing extra peaks in my HPLC or LC-MS analysis that were not present when the sample was initially prepared. What do these peaks represent?
Answer:
The appearance of new peaks is a strong indicator of compound degradation. The identity of these degradation products will depend on the stressor (e.g., pH, light, temperature).
Troubleshooting Steps:
-
Hydrolysis: The lactam bond in the 1,4-benzoxazin-3-one ring is susceptible to hydrolysis, which can lead to ring-opening.
-
Recommendation: If you are working with acidic or basic solutions, neutralize your samples before analysis. If the degradation is happening in your mobile phase, consider adjusting the pH to a more neutral range if your separation allows.
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Recommendation: Protect your samples from light by using amber vials or covering them with aluminum foil. This is crucial for both sample storage and during long autosampler runs.
-
-
Oxidation: Some 1,4-benzoxazin-3-one derivatives may be susceptible to oxidation.
-
Recommendation: Degas your solvents and consider blanketing your samples with an inert gas like nitrogen or argon, especially for long-term storage of solutions.
-
-
Thermal Degradation: High temperatures during sample processing (e.g., evaporation) or analysis can cause degradation.
-
Recommendation: Use lower temperatures for solvent evaporation. If using a heated column compartment in your HPLC, assess the on-column stability of your compound.
-
Low Yield or Formation of Multiple Byproducts During Synthesis
Question: My synthesis of a 1,4-benzoxazin-3-one derivative is resulting in a low yield and multiple, difficult-to-separate byproducts. How can I optimize my reaction?
Answer:
The synthesis of the 1,4-benzoxazin-3-one core can be sensitive to reaction conditions. The formation of byproducts often arises from side reactions or degradation of the product under the reaction or workup conditions.
Troubleshooting Steps:
-
Reaction Temperature: Excessive heat can lead to the decomposition of both starting materials and products.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
-
Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.
-
Recommendation: Carefully control the addition of reagents, especially if one is prone to dimerization or polymerization.
-
-
Workup Procedure: The 1,4-benzoxazin-3-one ring can be sensitive to acidic or basic conditions used during the workup.
-
Recommendation: Use mild workup conditions. If an acid or base wash is necessary, use dilute solutions and minimize the exposure time. Test the stability of your purified product to the workup conditions on a small scale.
-
-
Purification: The compound may be degrading on the stationary phase during column chromatography.
-
Recommendation: Consider using a different stationary phase (e.g., alumina instead of silica gel) or try alternative purification methods like recrystallization.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of 1,4-benzoxazin-3-one compounds.
Q1: What are the optimal storage conditions for solid 1,4-benzoxazin-3-one compounds?
A1: For long-term storage, solid 1,4-benzoxazin-3-one compounds should be kept in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer at -20°C is recommended. Protect from moisture and strong oxidizing agents.
Q2: How should I prepare and store stock solutions of 1,4-benzoxazin-3-one compounds?
A2: Stock solutions are typically prepared in a high-quality, anhydrous solvent such as DMSO or DMF. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
Q3: What is the most common degradation pathway for 1,4-benzoxazin-3-one compounds?
A3: The most common non-metabolic degradation pathway in a laboratory setting is hydrolysis of the lactam bond in the heterocyclic ring, leading to a ring-opened product. The rate of this hydrolysis is significantly influenced by pH.
Q4: Are there any general strategies to improve the stability of 1,4-benzoxazin-3-one derivatives?
A4: Yes. In addition to proper storage and handling, consider the following:
-
pH Control: Work in buffered solutions at or near neutral pH whenever possible.
-
Light Protection: Always protect solutions and solid compounds from direct light.
-
Inert Atmosphere: For particularly sensitive compounds, storing solutions under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Use of Antioxidants: In some cases, the addition of antioxidants may be beneficial, but their compatibility with your experimental system must be validated.
III. Quantitative Data on Degradation
The stability of 1,4-benzoxazin-3-one compounds is highly dependent on their specific chemical structure and the environmental conditions. The following tables summarize representative data on the degradation of these compounds under various stress conditions.
Table 1: Effect of pH on the Half-Life of 1,4-Benzoxazin-3-one Derivatives in Aqueous Solutions
| Compound Class | pH | Temperature (°C) | Half-life (t½) |
| Natural Benzoxazinoids (e.g., DIMBOA) | 4.0 | 25 | Stable |
| 7.0 | 25 | ~24 - 48 hours | |
| 9.0 | 25 | < 8 hours | |
| Synthetic Analogues | Acidic (e.g., pH 2) | 25 | Variable, structure-dependent |
| Neutral (pH 7) | 25 | Generally more stable | |
| Basic (e.g., pH 10) | 25 | Rapid degradation often observed |
Note: This data is illustrative. The actual half-life will vary depending on the specific substituents on the 1,4-benzoxazin-3-one core.
Table 2: Summary of Degradation Under Forced Conditions
| Stress Condition | Typical Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation, ring opening |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Rapid and extensive degradation |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation, depends on substituents |
| Thermal | 80°C, 48h (solid state) | Generally stable, some decomposition possible |
| Photolytic | ICH Q1B conditions | Susceptible to photodegradation |
IV. Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a novel 1,4-benzoxazin-3-one compound to identify potential degradation products and assess its intrinsic stability.
Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
1,4-benzoxazin-3-one compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a photodiode array (PDA) or UV detector and a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thin layer in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC at appropriate time points.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A gradient method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection.
-
Protocol for a Stability-Indicating HPLC Method
Objective: To quantify the parent 1,4-benzoxazin-3-one compound and its degradation products.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the parent compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
V. Visualizations
Signaling Pathways
Many 1,4-benzoxazin-3-one derivatives are investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer.
Caption: PI3K/mTOR signaling pathway with inhibition by 1,4-benzoxazin-3-one derivatives.
Experimental Workflows
A logical workflow is essential for efficiently assessing the stability of your compounds.
Caption: Workflow for assessing the degradation of 1,4-benzoxazin-3-one compounds.
Logical Relationships
Understanding the factors that contribute to degradation is key to preventing it.
Caption: Factors influencing the degradation of 1,4-benzoxazin-3-one compounds.
Technical Support Center: Scaling Up the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental scale-up.
Experimental Workflow
The synthesis of this compound is typically a multi-step process. The following diagram outlines the key stages of the synthesis, from the preparation of the starting material to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Synthesis of Methyl 3-amino-4-hydroxybenzoate) | - Incomplete esterification of p-hydroxybenzoic acid.- Inefficient nitration leading to multiple nitrated species.- Incomplete reduction of the nitro group. | - Ensure anhydrous conditions and a sufficient amount of acid catalyst during esterification.- Carefully control the temperature and stoichiometry of the nitrating agents.- Monitor the reduction reaction by TLC or HPLC to ensure complete conversion. Consider alternative reducing agents if necessary. |
| Low yield in Step 2 (N-Alkylation) | - O-alkylation as a major side reaction: The phenoxide is a competing nucleophile.- Di-alkylation of the amine: The secondary amine formed can be further alkylated.- Slow reaction rate. | - Base Selection: Use a mild base such as sodium bicarbonate or potassium carbonate to minimize phenoxide formation. Stronger bases like sodium hydroxide will favor O-alkylation.- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred. The choice of solvent can influence the selectivity of N- versus O-alkylation.- Temperature Control: Maintain a moderate reaction temperature (e.g., 50-80 °C) to favor N-alkylation. Higher temperatures may increase the rate of O-alkylation.- Stoichiometry: Use a slight excess of the aminophenol to minimize di-alkylation. |
| Formation of significant O-alkylated byproduct | - The reaction conditions (strong base, high temperature) favor phenoxide formation and subsequent O-alkylation. | - Employ a weaker base (e.g., NaHCO₃, K₂CO₃).- Lower the reaction temperature.- Consider protecting the hydroxyl group prior to N-alkylation, although this adds extra steps to the synthesis. |
| Incomplete cyclization in Step 3 | - The intermediate N-alkylated aminophenol is stable and requires energy to cyclize.- Inappropriate solvent or catalyst. | - Thermal Cyclization: Heating the N-alkylated intermediate, often at reflux in a high-boiling solvent like toluene or xylene, can promote intramolecular cyclization.- Catalysis: Acid or base catalysis can facilitate the cyclization. Trace amounts of acid or base in the reaction mixture might be sufficient. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or byproducts from side reactions.- The product may have similar polarity to some impurities. | - Crystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).- Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A gradient elution system may be necessary to separate closely related compounds. |
| Exothermic reaction during scale-up | - The nitration and N-alkylation steps can be exothermic. | - Slow Addition: Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.- Efficient Cooling: Use an ice bath or a cooling system to maintain the desired temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield of the final product?
A1: The selective N-alkylation of methyl 3-amino-4-hydroxybenzoate (Step 2) is often the most critical step. Minimizing the formation of the O-alkylated isomer is crucial for maximizing the yield of the desired intermediate that leads to the final product.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the typical reaction conditions for the N-alkylation step?
A3: Typical conditions involve reacting methyl 3-amino-4-hydroxybenzoate with methyl chloroacetate in a polar aprotic solvent like DMF or acetonitrile, in the presence of a mild base such as potassium carbonate, at a temperature ranging from 50 to 80 °C. Reaction times can vary from a few hours to overnight.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Nitric and sulfuric acids used in the nitration step are highly corrosive. The N-alkylation reagent, methyl chloroacetate, is a lachrymator and toxic. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can the cyclization to the benzoxazinone occur spontaneously after the N-alkylation?
A5: In some cases, particularly at elevated temperatures, the intramolecular cyclization may proceed to some extent in the same pot as the N-alkylation. However, a separate step with heating is often required to drive the cyclization to completion.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate from p-Hydroxybenzoic Acid
This is a two-step process involving nitration followed by reduction. An alternative is the direct esterification of 3-amino-4-hydroxybenzoic acid.
a) Nitration of Methyl p-hydroxybenzoate:
-
To a stirred solution of methyl p-hydroxybenzoate in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain methyl 4-hydroxy-3-nitrobenzoate.
b) Reduction of Methyl 4-hydroxy-3-nitrobenzoate:
-
Suspend methyl 4-hydroxy-3-nitrobenzoate in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst (if applicable) and concentrate the solvent.
-
Neutralize the residue and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield methyl 3-amino-4-hydroxybenzoate.
Step 2 & 3: N-Alkylation and Cyclization to form this compound
This is a one-pot or two-step procedure involving N-alkylation followed by intramolecular cyclization.
-
Dissolve methyl 3-amino-4-hydroxybenzoate in a polar aprotic solvent such as DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Slowly add methyl chloroacetate to the reaction mixture at room temperature.
-
Heat the reaction to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting aminophenol.
-
After the N-alkylation is complete, the temperature can be raised to promote the intramolecular cyclization. Alternatively, the intermediate can be isolated and then heated in a high-boiling solvent like toluene to effect cyclization.
-
After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key reaction steps. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale.
| Parameter | Step 1: Nitration | Step 1: Reduction | Step 2 & 3: N-Alkylation & Cyclization |
| Reactant Ratio (mol) | Methyl p-hydroxybenzoate : HNO₃ (1 : 1.1) | Nitro compound : Reducing agent (Varies) | Aminophenol : Chloroacetate : Base (1 : 1.1 : 1.5) |
| Temperature (°C) | 0 - 10 | 60 - 100 | 60 - 120 |
| Reaction Time (h) | 2 - 4 | 4 - 12 | 6 - 24 |
| Solvent | H₂SO₄ | Ethanol or Acetic Acid | DMF or Acetonitrile |
| Typical Yield (%) | 85 - 95 | 70 - 90 | 60 - 80 |
Validation & Comparative
Unveiling the Biological Potential of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: A Comparative Analysis
While direct experimental validation of the biological activity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate remains to be extensively documented in publicly available literature, the broader class of 1,4-benzoxazine derivatives has demonstrated significant pharmacological promise. This guide provides a comparative overview of the potential biological activities of this compound by examining the established activities of structurally related 1,4-benzoxazine derivatives, focusing on two key therapeutic areas: antimicrobial and anticancer effects. This analysis is intended to provide a valuable resource for researchers, scientists, and drug development professionals by offering insights into potential screening strategies and therapeutic applications.
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Given this precedent, it is plausible that this compound may exhibit similar properties. This guide will compare its potential efficacy against well-characterized 1,4-benzoxazine-containing compounds: the fluoroquinolone antibiotics Ofloxacin and Levofloxacin for antimicrobial activity, and various reported benzoxazine derivatives for anticancer activity.
Comparative Analysis of Antimicrobial Activity
The 1,4-benzoxazine moiety is a core component of successful fluoroquinolone antibiotics like Ofloxacin and Levofloxacin. These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3] While the specific antimicrobial spectrum of this compound is unknown, a comparison with the Minimum Inhibitory Concentrations (MICs) of Ofloxacin and Levofloxacin against common pathogens can provide a benchmark for potential efficacy.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Comparator 1,4-Benzoxazine Derivatives
| Bacterial Strain | Ofloxacin | Levofloxacin |
| Escherichia coli | 0.03 - 0.06[3] | ≤0.25[4] |
| Staphylococcus aureus | 0.12 - 0.5[3] | ≤0.25[4] |
| Pseudomonas aeruginosa | 1.0 - 4.0[3] | 1 or 2[4] |
| Enterococcus faecalis | 1.0 - 4.0[3] | Not specified |
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the anticancer potential of various 1,4-benzoxazine derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[5][6][7] The cytotoxic effects are often evaluated using the MTT assay, which measures the half-maximal inhibitory concentration (IC50). A comparison with the IC50 values of other benzoxazine derivatives can offer a preliminary assessment of the potential anticancer potency of this compound.
Table 2: Anticancer Activity (IC50 in µM) of Selected 1,4-Benzoxazine Derivatives
| Cancer Cell Line | Compound 9 (Benzoxazine-purine hybrid)[8] | Compound 12 (Benzoxazine-purine hybrid)[8] |
| MCF-7 (Breast) | 4.06 | 3.39 |
| HCT-116 (Colon) | Not specified | 5.20 |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
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Test compound (e.g., this compound)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria in broth without the compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anticancer Activity: MTT Cell Viability Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[9]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Experimental workflows for antimicrobial and anticancer assays.
General workflow for biological activity evaluation of a novel compound.
Simplified signaling pathway for Fluoroquinolone action.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Anticancer Efficacy of 3-Oxo-1,4-Benzoxazine Analogs
An Objective Comparison of the Efficacy of 3-Oxo-1,4-Benzoxazine Analogs
The 3-oxo-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various 3-oxo-1,4-benzoxazine analogs, focusing on their anticancer and antibacterial properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.
Several studies have demonstrated the potent cytotoxic effects of 3-oxo-1,4-benzoxazine derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase I.
Inhibition of Human Topoisomerase I
A study on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives identified several compounds with potent inhibitory activity against human topoisomerase I (hTopo I). Notably, some of these analogs act as catalytic inhibitors, while others are potential topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, leading to cell death.
Table 1: Human Topoisomerase I Inhibitory Activity of 3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives [1]
| Compound ID | Description | IC50 (mM) | Activity Type |
| BONC-001 | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | 8.34 | Catalytic Inhibitor |
| BONC-013 | ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate | 0.0006 | Potential Poison |
| Camptothecin | Reference Drug | 0.034 | Poison |
Cytotoxicity against Cancer Cell Lines
Benzoxazine-purine hybrids have also been investigated for their antiproliferative activity. These compounds have shown efficacy against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some exhibiting low micromolar IC50 values.[2]
Table 2: Anticancer Activity of Benzoxazine-Purine Hybrids [2]
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 9 | 4.06 | > 10 |
| 10 | > 10 | 4.80 |
| 12 | 3.39 | 5.20 |
Additionally, a series of 1,3-benzoxazine derivatives incorporating a flavone moiety have demonstrated significant cytotoxic effects against the human breast cancer cell line MCF-7.[3]
Table 3: Anticancer Activity of 1,3-Benzoxazine-Flavone Derivatives against MCF-7 Cells [3]
| Compound ID | Substituent | IC50 (µM) |
| 3d | Chloro | 12.03 |
| 3f | Methyl | 14.3 |
| 3h | Methoxy | 8.03 |
| 3i | Methoxy | 12.1 |
| 6f | Methyl | 14.9 |
| 6h | Methoxy | 17.1 |
Antibacterial Efficacy of 3-Oxo-1,4-Benzoxazine Analogs
Derivatives of 1,4-benzoxazin-3-one have been shown to possess significant antibacterial activity, particularly against phytopathogenic bacteria.
Activity against Phytopathogenic Bacteria
A study investigating 1,4-benzoxazin-3-one derivatives containing propanolamine groups found that these compounds exhibited excellent antibacterial activities against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo).[4]
Table 4: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives [4]
| Compound ID | Psa EC50 (µg/mL) | Xac EC50 (µg/mL) | Xoo EC50 (µg/mL) |
| 4n | 8.50 | 4.71 | 4.95 |
| Bismerthiazol (BT) | - | 116.90 | 89.10 |
| Thiodiazole Copper (TC) | 87.50 | 82.73 | 127.30 |
Experimental Protocols
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2,500 cells/well) and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Antibacterial Susceptibility Testing (Disc Diffusion Assay)
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.
-
Microorganism Preparation: Pure cultures of the target bacteria are grown in a suitable broth until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL.[5]
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an agar plate.
-
Disc Preparation and Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.
Human Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: The reaction mixture typically contains supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing a DNA intercalator and a protein denaturant.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. A compound's inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Visualizations
Experimental Workflow for Screening 3-Oxo-1,4-Benzoxazine Analogs
Caption: General workflow for the discovery and evaluation of 3-oxo-1,4-benzoxazine analogs.
Inhibition of Topoisomerase I Signaling Pathway
Caption: Mechanism of action for 3-oxo-1,4-benzoxazine analogs acting as topoisomerase I poisons.
References
- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
A Comparative Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and Structurally Related Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in the context of other benzoxazinone derivatives, supported by available experimental data.
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This guide provides a comparative overview of this compound and other structurally related benzoxazinones, focusing on their performance in key biological assays. Due to the limited publicly available data for the target molecule, this comparison relies on data from structurally similar analogs, particularly those with substitutions at the 6-position of the benzoxazinone core.
Chemical Structures
Below are the chemical structures of the primary compound of interest and a selection of comparator benzoxazinone derivatives.
Structure-Activity Relationship of 3-Oxo-1,4-Benzoxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been extensively explored as potential therapeutic agents, demonstrating promising antimicrobial, anticancer, and Na+/H+ exchange inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-oxo-1,4-benzoxazine derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the rational design of novel and more potent drug candidates.
Comparative Biological Activity Data
The biological efficacy of 3-oxo-1,4-benzoxazine derivatives is profoundly influenced by the nature and position of substituents on the benzoxazine ring system. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Antimicrobial Activity
The antimicrobial potency of 3-oxo-1,4-benzoxazine derivatives is significantly modulated by substitutions on the aromatic ring and the nitrogen at position 4.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected 3-Oxo-1,4-Benzoxazine Derivatives
| Compound ID | R1 | R2 | R3 | Gram-Positive Bacteria (MIC) | Gram-Negative Bacteria (MIC) | Fungi (MIC) | Reference |
| 1a | H | H | H | >100 | >100 | >100 | [1] |
| 1b | 6-SO2NH-piperazine | H | H | 31.25 | 62.5 | 62.5 | [1] |
| 1c | 6-SO2NH-4-methylpiperazine | H | H | 31.25 | 62.5 | 62.5 | [1] |
| 2a | H | H | 4-phenyl | >100 | >100 | >100 | [1] |
| 2h | 6-SO2NH-piperazine | H | 4-(4-chlorophenyl) | 31.25 | 31.25 | 62.5 | [1] |
| 4e | 6-SO2NH-(4-methoxyphenyl) | H | H | 20 mm (Zone of Inhibition) | 22 mm (Zone of Inhibition) | ND | [2] |
ND: Not Determined
Key SAR Observations for Antimicrobial Activity:
-
Unsubstituted Core: The basic 3-oxo-1,4-benzoxazine scaffold (1a) generally exhibits weak antimicrobial activity.
-
Sulfonamide Moiety: Introduction of a sulfonamide group at the 6-position, particularly when linked to a piperazine or substituted piperazine ring (1b, 1c, 2h), significantly enhances both antibacterial and antifungal activity.[1]
-
N-4 Substitution: Substitution on the nitrogen at the 4-position with aryl groups can influence potency, with electron-withdrawing groups on the aryl ring sometimes leading to improved activity.
-
Mechanism of Action: Molecular docking studies suggest that these derivatives may exert their antimicrobial effect by targeting bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3]
Anticancer Activity
3-Oxo-1,4-benzoxazine derivatives have shown significant cytotoxic effects against various cancer cell lines. The SAR for anticancer activity is complex, with substitutions at multiple positions playing a critical role.
Table 2: Anticancer Activity (IC50, µM) of Selected 3-Oxo-1,4-Benzoxazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6f | PC3 (prostate) | 2.61 | [4] |
| A549 (lung) | 3.34 | [4] | |
| MCF-7 (breast) | 2.74 | [4] | |
| HeLa (cervical) | 7.04 | [4] | |
| 14b | A549 (lung) | 7.59 | [5][6] |
| 14c | A549 (lung) | 18.52 | [5][6] |
Key SAR Observations for Anticancer Activity:
-
Hybrid Molecules: Hybrid molecules incorporating isoxazole and 1,2,3-triazole moieties have demonstrated potent anticancer activity across a range of cell lines.[4]
-
Triazole Linkage: The linkage of a 1,2,3-triazole group to the benzoxazine core has been shown to be a successful strategy for developing active anticancer agents.[5][6]
-
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial, involving the induction of DNA damage, apoptosis, and autophagy.[5][6][7] Some derivatives have also been suggested to inhibit key signaling pathways like PI3K/mTOR and ERK1/2.[5][8]
Experimental Protocols
General Synthesis of 3-Oxo-1,4-Benzoxazine Derivatives
A common synthetic route to 3-oxo-1,4-benzoxazine derivatives involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative, followed by cyclization.
Step 1: N-Chloroacetylation of 2-Aminophenol To a stirred solution of a substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane or acetone), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization The N-chloroacetylated aminophenol is dissolved in a suitable solvent (e.g., ethanol or DMF), and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the 3-oxo-1,4-benzoxazine derivative. Further purification can be achieved by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Mechanistic Pathways and Visualizations
Anticancer Mechanism: DNA Damage and Apoptosis Induction
Several 3-oxo-1,4-benzoxazine derivatives exert their anticancer effects by inducing DNA damage, which subsequently triggers apoptotic cell death. This pathway often involves the activation of stress-response kinases and the executioner caspases.
Caption: Proposed pathway for anticancer activity via DNA damage.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase
The antimicrobial action of certain 3-oxo-1,4-benzoxazine derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
Caption: Inhibition of DNA gyrase as a mechanism of antimicrobial action.
References
- 1. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design and Synthesis of Some New 1,4-Benzoxazine-Isoxazole Hybrids as In Vitro Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Substituted 1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
The definitive three-dimensional arrangement of atoms in substituted 1,4-benzoxazines is a critical parameter in drug discovery and development, profoundly influencing pharmacological activity and safety. This guide provides an objective comparison of key analytical techniques used to elucidate the stereochemistry of these chiral molecules, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Stereochemical Confirmation Methods
| Technique | Principle | Information Obtained | Sample Requirements | Throughput | Relative Cost |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal | Unambiguous absolute configuration, bond lengths, and angles | High-quality single crystal | Low | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties in a magnetic field | Relative stereochemistry (NOE/ROE), diastereomeric ratio (with chiral derivatizing agents) | Soluble sample (mg scale) | Medium | Medium-High |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Enantiomeric excess (ee), separation of enantiomers | Soluble sample (µg-mg scale) | High | Medium |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Absolute configuration in solution | Soluble sample (mg scale), requires theoretical calculations | Low-Medium | High |
In-Depth Analysis of Stereochemical Confirmation Techniques
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD provides an unequivocal determination of the absolute stereochemistry of a molecule by mapping the electron density of a crystalline sample.[1] For substituted 1,4-benzoxazines, obtaining a high-quality single crystal is the primary prerequisite.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 1,4-Benzoxazine Derivative
-
Crystal Growth: Suitable single crystals of the 1,4-benzoxazine derivative are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using Cu Kα or Mo Kα radiation.[2] Data collection temperature is often cryogenic (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, often by direct methods. The structural model is then refined using full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, and angles.[2]
Data Presentation: Crystallographic Data for a Substituted 1,4-Benzoxazine
| Parameter | Value |
| Empirical Formula | C₂₄H₂₄N₂O₄ |
| Formula Weight | 404.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 13.234(5) |
| β (°) | 98.765(5) |
| Volume (ų) | 2045.1(14) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[2][3] |
Workflow for SC-XRD Analysis
NMR Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents in 1,4-benzoxazines through the Nuclear Overhauser Effect (NOE).[4] Furthermore, the use of chiral derivatizing agents, such as Mosher's acid, allows for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration.[5]
Experimental Protocol: NOE/ROESY for Relative Stereochemistry
-
Sample Preparation: A solution of the purified 1,4-benzoxazine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration.
-
Data Acquisition: A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a critical parameter and should be optimized to observe the desired correlations.
-
Data Analysis: Cross-peaks in the 2D spectrum indicate protons that are close in space (typically < 5 Å). The presence or absence of these correlations between specific protons allows for the assignment of the relative stereochemistry.[4]
Data Presentation: Hypothetical NOE Data for a 1,4-Benzoxazine
| Irradiated Proton | Observed NOE Enhancement (%) on Proton | Inferred Proximity |
| H-2a | H-3a (5.2%), H-9a (3.8%) | H-2a is on the same face as H-3a and H-9a |
| H-2b | H-3b (4.9%) | H-2b is on the same face as H-3b |
Experimental Protocol: Mosher's Acid Analysis for Absolute Configuration
-
Derivatization: The chiral 1,4-benzoxazine (containing a hydroxyl or amino group) is reacted separately with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric esters or amides.[5]
-
NMR Analysis: ¹H and/or ¹⁹F NMR spectra are recorded for both diastereomeric products.
-
Data Comparison: The chemical shifts of protons or fluorine atoms near the newly formed chiral center are compared between the two diastereomers. A consistent pattern of chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration of the original alcohol or amine.[6]
Workflow for Mosher's Acid Analysis
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: A variety of chiral columns (e.g., polysaccharide-based, protein-based) are screened with different mobile phases (normal-phase, reversed-phase, polar organic).
-
Method Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Data Presentation: Chiral HPLC Separation Data for a 1,4-Benzoxazine
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 98% |
| Data is hypothetical and for illustrative purposes.[8] |
Logical Flow of Chiral HPLC Analysis
Conclusion
The confirmation of stereochemistry in substituted 1,4-benzoxazines is a multifaceted process that often requires the application of several complementary analytical techniques. While single-crystal X-ray diffraction provides the most definitive assignment of absolute configuration, its requirement for a high-quality crystal can be a significant bottleneck. NMR spectroscopy, particularly through NOE experiments and the use of chiral derivatizing agents, offers invaluable information about relative stereochemistry and enantiomeric purity in solution. Chiral HPLC stands out as a robust and high-throughput method for the crucial task of quantifying enantiomeric excess. The choice of methodology will ultimately depend on the specific research question, sample availability, and the resources at hand. For a comprehensive and unambiguous stereochemical assignment, a combination of these techniques is often the most rigorous approach.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate : High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and provides illustrative data to guide researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are orthogonal methods that provide complementary information for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation and sensitive detection of the main compound and its impurities.[1] A typical approach for a molecule like this compound would involve a reversed-phase HPLC method with UV detection.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[2] The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[3]
The choice between these techniques depends on the specific requirements of the analysis, such as the need for absolute quantification, the availability of reference standards, and the desired throughput. For comprehensive purity validation, a combination of both techniques is often recommended to provide the highest level of confidence.[1]
Data Presentation: HPLC vs. qNMR
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection.[2] | Direct, primary method based on signal intensity proportional to molar concentration.[2] |
| Purity Result (Illustrative) | 99.5% (by area percent) | 99.2% (absolute purity) |
| Precision (RSD) | < 1.0% | < 0.5% |
| Accuracy | High, but can be influenced by the response factors of impurities.[2] | High, as it provides an absolute purity value.[2] |
| Reference Standard | Requires a reference standard of the main compound. | Can be used without a reference standard of the analyte for purity determination.[1] |
| Information Provided | Purity, number of components, retention times.[1] | Purity, structural confirmation, identification and quantification of impurities.[1] |
| Sensitivity | Generally higher for trace impurities.[1] | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[4] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for qNMR which requires long relaxation delays.[1] |
| Sample Consumption | Low (micrograms).[1] | Higher (milligrams).[1] |
| Destructive | Yes.[1] | No, the sample can be recovered.[1] |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential process-related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides an absolute purity determination of this compound using an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[5]
-
Spectral Width: To encompass all signals of interest.[5]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (the singlet of the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound, from sample reception to the final purity report.
Caption: Workflow for Purity Analysis.
This guide provides a framework for the analytical comparison of methods for determining the purity of this compound. The selection of the most suitable method will depend on the specific analytical needs, available resources, and the stage of drug development.
References
Comparative Bioassay Validation: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactivity
Antimicrobial Activity
The 1,4-benzoxazine scaffold is a known pharmacophore in the development of antimicrobial agents. The following table compares the Minimum Inhibitory Concentration (MIC) values of a representative 1,4-benzoxazine analog against the widely used antibiotic, Ofloxacin.
Table 1: Antimicrobial Activity Comparison
| Compound | Organism | MIC (µg/mL) |
| Benzoxazine Analog (BOZ-Ola) | Staphylococcus aureus | 5[1] |
| Escherichia coli | >100[1] | |
| Ofloxacin (Alternative) | Staphylococcus aureus | 0.25 - 2[2] |
| Escherichia coli | ≤ 0.8[3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This assay assesses the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow of the Broth Microdilution Assay for MIC Determination.
Anticancer Activity
Derivatives of the 1,4-benzoxazine class have demonstrated promising cytotoxic activity against various cancer cell lines. This section compares the half-maximal inhibitory concentration (IC50) of representative 1,4-benzoxazine analogs with the established chemotherapeutic agent, Doxorubicin.
Table 2: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
| Benzoxazine Analog (Compound 2b) | MCF-7 (Breast Cancer) | 2.27[4] |
| Benzoxazine Analog (Compound 19l) | A549 (Lung Cancer) | 3.0[5] |
| Doxorubicin (Alternative) | MCF-7 (Breast Cancer) | ~0.05 - 1.0 (varies with exposure time)[6][7] |
| A549 (Lung Cancer) | ~0.1 - 1.0 (varies with exposure time) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow of the MTT Assay for Determining Anticancer Activity.
Signaling Pathway: Apoptosis
Many anticancer drugs induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
Neuroprotective Activity
The neuroprotective potential of 1,4-benzoxazine derivatives is an emerging area of research. These compounds are often evaluated for their antioxidant properties, which can mitigate neuronal damage caused by oxidative stress.
Table 3: Neuroprotective Activity Comparison
| Compound/Method | Activity Metric | Result |
| Benzoxazine Analog | In vivo model of excitotoxic lesions | Potent neuroprotective agent[8][9] |
| Edaravone (Alternative) | Free radical scavenging | Potent scavenger of hydroxyl and peroxyl radicals[10] |
| Lipid peroxidation inhibition | IC50 = 15.3 µM (in rat brain homogenate) |
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standardized method to measure the antioxidant capacity of a substance. It quantifies the ability of a compound to quench peroxyl radicals, which are a major source of oxidative damage in biological systems.
Workflow for ORAC Assay
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
comparative cytotoxicity of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate"
A Guide for Researchers in Drug Discovery and Development
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxic properties of various benzoxazine derivatives, with a focus on their potential as anticancer agents. While specific cytotoxicity data for "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" is not extensively available in the public domain, this guide will draw comparisons from structurally related benzoxazinone derivatives that have been evaluated for their effects on cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected benzoxazinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 7 (from a series of new benzoxazinone derivatives) | HepG2 | Liver Cancer | < 10 |
| MCF-7 | Breast Cancer | < 10 | |
| HCT-29 | Colon Cancer | < 10 | |
| Derivative 15 (from the same series as Derivative 7) | HepG2 | Liver Cancer | < 10 |
| MCF-7 | Breast Cancer | < 10 | |
| HCT-29 | Colon Cancer | < 10 | |
| Compound 5b (a 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one) | MCF-7 | Breast Cancer | 17.08 µg/mL |
| HeLa | Cervical Cancer | 15.38 µg/mL | |
| Compound 3c (a 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one) | A549 | Lung Cancer | 3.29 |
| Four Benzoxazinone Derivatives (targeting c-Myc) | SK-RC-42 | Kidney Cancer | Proliferation inhibited |
| SGC7901 | Stomach Cancer | Proliferation inhibited | |
| A549 | Lung Cancer | Proliferation inhibited |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for two commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-3 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Expose the cells to various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.[1] The intensity of the purple color is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5][6][7] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[8]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[9]
Signaling Pathways and Mechanisms of Action
Several studies have indicated that benzoxazinone derivatives can induce cancer cell death through the activation of apoptotic pathways and interference with cell cycle regulation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Some benzoxazinone derivatives have been shown to induce apoptosis in cancer cells. For instance, certain derivatives led to a significant increase in the expression of p53, a tumor suppressor protein, and caspase-3, a key executioner caspase in the apoptotic cascade.[10]
Caption: Apoptosis induction by benzoxazinone derivatives.
Cell Cycle Arrest and c-Myc Downregulation
The cell cycle is a tightly regulated process that governs cell proliferation. Some benzoxazinone derivatives have been found to arrest the cell cycle, thereby inhibiting cancer cell growth.[10] Furthermore, certain derivatives have been shown to downregulate the expression of the c-Myc oncogene, which is often overexpressed in various cancers and plays a critical role in cell proliferation and survival.[11]
Caption: Inhibition of cell proliferation via c-Myc downregulation.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of novel compounds.
Caption: A typical workflow for in vitro cytotoxicity screening.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate as a Novel Enzyme Inhibitor
A Comparative Analysis Against Known Dynamin GTPase Inhibitors
For Immediate Release: [City, State] – In the dynamic landscape of drug discovery, the identification of novel enzyme inhibitors is a critical step toward developing new therapeutic agents. This guide provides a comparative analysis of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate," a compound of interest, against a panel of established enzyme inhibitors. While direct enzymatic inhibition data for this specific molecule is not yet publicly available, a structurally analogous compound, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase with a reported IC50 of 55 µM. This finding suggests that "this compound" may also target this crucial enzyme.
This comparison therefore focuses on the potential interaction of the target compound with dynamin GTPase, a key enzyme involved in cellular processes such as endocytosis and vesicle trafficking. The following sections detail the performance of known dynamin GTPase inhibitors, the experimental protocols used to assess their activity, and the signaling pathways in which dynamin plays a pivotal role.
Quantitative Comparison of Dynamin GTPase Inhibitors
The inhibitory activity of various compounds against dynamin GTPase is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several known dynamin GTPase inhibitors, providing a benchmark against which the potential activity of "this compound" can be compared.
| Compound | Target(s) | IC50 (µM) | Notes |
| Analog of Target Compound | |||
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 | A close structural analog to the compound of interest. |
| Known Dynamin GTPase Inhibitors | |||
| Dynasore | Dynamin 1/2 | 15 | A cell-permeable, non-competitive inhibitor.[3] |
| Dyngo-4a | Dynamin I, II | 0.38 (I), 2.3 (II) | A potent and more soluble analog of Dynasore.[3] |
| MiTMAB | Dynamin I, II | 0.94 (Ki) | Targets the phospholipid interaction of dynamin. |
| Iminodyn-22 | Dynamin I, II | 0.26 - 0.45 | A potent, uncompetitive inhibitor with respect to GTP.[4] |
| Pthaladyn-23 | Dynamin I | 17.4 | A GTP competitive inhibitor.[5] |
| Bis-T-22 | Dynamin I | 1.7 | A potent dimeric tyrphostin-based inhibitor.[6] |
Experimental Protocols
The determination of enzyme inhibitory activity relies on robust and reproducible experimental assays. A common method for assessing dynamin GTPase activity is a high-throughput fluorescence-based assay.
High-Throughput Assay for Dynamin's Basal GTPase Activity
This assay is designed to measure the basal GTPase activity of dynamin and is suitable for screening large compound libraries.[7][8]
Principle: The assay quantifies the amount of GDP produced from the hydrolysis of GTP by dynamin. A fluorescence polarization-based method, such as the Transcreener® GDP FP assay, can be employed.[9] This assay utilizes a specific antibody that binds to a fluorescently labeled GDP tracer. Unlabeled GDP produced by the enzymatic reaction competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.
Materials:
-
Purified dynamin-1 (Dyn1) protein
-
Guanosine triphosphate (GTP)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.4)
-
Transcreener® GDP FP Assay Kit (containing GDP Alexa633 Tracer, GDP Antibody, and Stop & Detect Buffers)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Dispensing: Dispense test compounds and DMSO (vehicle control) into the microplate wells.
-
Enzyme and Substrate Addition: Add a solution of Dyn1 enzyme to the wells. Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding GTP to all wells.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature to allow for GTP hydrolysis.
-
Detection: Stop the reaction and detect the generated GDP by adding the Transcreener® GDP detection mixture (GDP Alexa633 Tracer and GDP Antibody in Stop & Detect Buffer).
-
Measurement: After a final incubation period (e.g., 60 minutes), measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the signal to the positive (no enzyme) and negative (vehicle) controls. Determine IC50 values by fitting the dose-response data to a suitable equation.
Signaling Pathways and Logical Relationships
Dynamin is a large GTPase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of receptors, nutrients, and pathogens.[10] Its function is essential for synaptic vesicle recycling in neurons and for various other cellular trafficking events.
The Role of Dynamin in Clathrin-Mediated Endocytosis:
Clathrin-mediated endocytosis begins with the assembly of clathrin and adaptor proteins on the inner surface of the plasma membrane, leading to the formation of a clathrin-coated pit. As the pit invaginates, dynamin is recruited to the neck of the budding vesicle. Dynamin polymerizes into a helical collar around the neck and, upon GTP hydrolysis, undergoes a conformational change that constricts and ultimately severs the vesicle from the parent membrane.
Inhibition of dynamin GTPase activity blocks this scission event, leading to an accumulation of clathrin-coated pits with elongated necks at the plasma membrane. This disruption of endocytosis can have profound effects on various signaling pathways that are dependent on receptor internalization.
Conclusion
While further direct experimental validation is required, the structural similarity of "this compound" to a known dynamin GTPase inhibitor provides a strong rationale for investigating its potential in this area. The data and protocols presented here offer a framework for the systematic evaluation of this compound and its comparison with established inhibitors. The potential to discover a novel inhibitor of dynamin, an enzyme implicated in a variety of cellular processes and diseases, underscores the importance of continued research into this and related chemical scaffolds.
References
- 1. Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that dynamin-2 functions as a signal-transducing GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pthaladyns: GTP competitive inhibitors of dynamin I and II GTPase derived from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A highly-sensitive high throughput assay for dynamin's basal GTPase activity | Semantic Scholar [semanticscholar.org]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin - Wikipedia [en.wikipedia.org]
assessing the selectivity of "methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate"
An Objective Comparison of Novel Ferroptosis Inhibitors: Assessing the Selectivity of Benzo[b][1][2]oxazine Derivatives
In the expanding field of regulated cell death, ferroptosis has emerged as a key pathway implicated in a variety of pathological conditions, including acute organ injury and neurodegenerative diseases. The discovery of small molecules that can modulate this iron-dependent form of cell death is of significant interest for the development of novel therapeutics. This guide provides a comparative analysis of a novel benzo[b][1][2]oxazine derivative, NYY-6a, against established ferroptosis inhibitors, ferrostatin-1 and liproxstatin-1, with a focus on their selectivity and efficacy as radical-trapping antioxidants.
Comparative Analysis of Anti-Ferroptotic Activity
The primary mechanism through which compounds like NYY-6a, ferrostatin-1, and liproxstatin-1 inhibit ferroptosis is by acting as radical-trapping antioxidants (RTAs), which suppress lipid peroxidation. The efficacy of these compounds is typically assessed by their ability to rescue cells from ferroptosis induced by agents such as RSL3.
| Compound | Chemical Scaffold | Target Pathway | Reported EC50 (RSL3-induced ferroptosis) |
| NYY-6a | Benzo[b][1][2]oxazine | Ferroptosis (Radical-trapping antioxidant) | ~50 nM[3] |
| Ferrostatin-1 | Aryl-isoxazolopyridinamine | Ferroptosis (Radical-trapping antioxidant) | ~60 nM |
| Liproxstatin-1 | Spiroquinoxalinamine | Ferroptosis (Radical-trapping antioxidant) | ~20 nM |
Signaling Pathway of Ferroptosis Inhibition by Radical-Trapping Antioxidants
The diagram below illustrates the central role of lipid peroxidation in the ferroptosis cascade and the mechanism by which radical-trapping antioxidants (RTAs) intervene.
Caption: Inhibition of ferroptosis by radical-trapping antioxidants.
Experimental Protocols
Assessment of Anti-ferroptotic Activity:
A common method to assess the efficacy of ferroptosis inhibitors is through cell viability assays.
-
Cell Culture: Human cell lines susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., NYY-6a, ferrostatin-1, liproxstatin-1) for a specified period.
-
Induction of Ferroptosis: Ferroptosis is induced by adding a known trigger, such as RSL3 (a GPX4 inhibitor).
-
Cell Viability Measurement: After an incubation period, cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves to quantify the potency of the inhibitors.
Lipid Peroxidation Assay:
To confirm the mechanism of action as radical-trapping antioxidants, direct measurement of lipid peroxidation is performed.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds and a ferroptosis inducer as described above.
-
Lipid ROS Staining: Cells are stained with a fluorescent probe that detects lipid reactive oxygen species (ROS), such as C11-BODIPY™ 581/591.
-
Flow Cytometry Analysis: The fluorescence intensity is quantified using flow cytometry. A reduction in the fluorescent signal in compound-treated cells compared to control cells indicates inhibition of lipid peroxidation.
Experimental Workflow for Assessing Anti-Ferroptotic Compounds
The following diagram outlines a typical workflow for the evaluation of potential ferroptosis inhibitors.
Caption: A generalized experimental workflow for inhibitor assessment.
Conclusion
The benzo[b][1][2]oxazine derivative NYY-6a demonstrates potent anti-ferroptotic activity, comparable to the well-established inhibitors ferrostatin-1 and liproxstatin-1.[3] Its efficacy as a radical-trapping antioxidant highlights the potential of the benzo[b][1][2]oxazine scaffold for the development of novel therapeutics targeting ferroptosis-related diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this promising compound class.
References
Safety Operating Guide
Proper Disposal of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, a compound recognized as a combustible solid that is harmful if swallowed.[1] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Safety Summary
Before handling, it is crucial to be aware of the primary hazards associated with this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | 11: Combustible Solids |
Data sourced from Sigma-Aldrich Safety Information.[1]
Due to its hazardous nature, this compound must not be disposed of as general waste or poured down the drain.[2][3] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant or a licensed environmental services provider.[4][5]
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a designated, compatible, and sealable waste container.[4][5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be collected as hazardous waste in the same designated container.[5]
-
Incompatible Wastes: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5] Incompatible chemicals must be segregated to prevent dangerous reactions.[6] For example, keep acids and bases in separate containers.[4]
3. Waste Container Management:
-
Container Type: Use a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][7] The container must have a secure, tight-fitting lid.[4]
-
Container Condition: Ensure the container is clean, dry, and in good condition before use.[4]
-
Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[4]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][8]
4. Labeling:
-
As soon as the first particle of waste is added, the container must be clearly labeled.[9][10]
-
The label must include the words "Hazardous Waste".[2][4][10]
-
List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][6]
-
Indicate the approximate quantity or percentage of the chemical in the container.[4][9]
-
Include the date when the waste was first added to the container (accumulation start date).[5][8]
-
Provide the name of the principal investigator and the laboratory location (building and room number).[2]
5. Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][7]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]
-
Ensure the storage area is well-ventilated.[4]
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.[5][8]
6. Disposal Request and Pickup:
-
Once the container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][7]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a specific tagging system.[2][8]
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. bangor.ac.uk [bangor.ac.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Article - Environment, Health and Saf... [policies.unc.edu]
- 9. vumc.org [vumc.org]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
Hazard Summary: Based on available data, this compound is classified as harmful if swallowed.[1] Similar benzoxazine derivatives may also cause skin and eye irritation, and potentially respiratory irritation.[3] Therefore, a comprehensive approach to personal protection is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after contact with the substance.[4] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing.[4][5] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[4][5] | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient to control dust or aerosol formation, or if irritation is experienced.[5][6] | To prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling Protocol
All procedures should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard information.[9]
Handling:
-
When weighing or transferring the solid material, take care to avoid the creation of dust.[4]
-
Use designated tools (e.g., spatulas, weighing papers) for handling the compound.
-
Keep containers tightly closed when not in use.[6]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Use an appropriate absorbent material to contain the spill.
-
Collect the spilled material and contaminated absorbent into a designated, sealed hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.[4]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[4]
Storage:
-
Store hazardous waste in a designated, secure area away from incompatible materials.[4]
Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[4][7]
Experimental Workflow
Caption: Workflow for safe handling and disposal of the compound.
References
- 1. Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
